Product packaging for 3-(Pentan-2-YL)-1,2-oxazol-5-amine(Cat. No.:CAS No. 1092298-90-2)

3-(Pentan-2-YL)-1,2-oxazol-5-amine

Cat. No.: B1461428
CAS No.: 1092298-90-2
M. Wt: 154.21 g/mol
InChI Key: LVBCKPWTUDTVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pentan-2-yl)-1,2-oxazol-5-amine (CAS Number: 1092298-90-2) is a high-value chemical reagent with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound, an aminoxazole derivative, serves as a crucial synthetic intermediate in modern drug discovery and development . Its primary research value lies in its application as a key building block for the synthesis of more complex bioactive molecules, particularly in the field of medicinal chemistry . This compound is explicitly used in the discovery of new therapeutics for infectious diseases, a critical area given the global rise of multidrug-resistant pathogens and the decline in novel antibiotic discovery . It fits within the growing trend of utilizing conjugation chemistry, where heterocyclic scaffolds like this oxazole are linked with peptides or other bioactive molecules to create hybrid architectures with enhanced therapeutic potential and to bridge the drawbacks associated with individual small molecules or biologics . The molecule's structure, featuring an oxazole ring with an amine group and a pentan-2-yl substituent, makes it a versatile precursor for constructing molecular hybrids aimed at combating infections . Researchers utilize it in the design and synthesis of novel compounds to address factors of drug effectiveness and safety, which are primary causes of drug failure . Supplied as a powder with a high purity level of >99% (as confirmed by HPLC, LCMS, GCMS, and NMR analysis), it meets the stringent requirements for pharmaceutical R&D . It is available in various grades, including active pharmaceutical ingredient (API) grade, and is suitable for use in synthetic organic chemistry, medicinal chemistry, and as a pharmaceutical intermediate . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B1461428 3-(Pentan-2-YL)-1,2-oxazol-5-amine CAS No. 1092298-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pentan-2-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-4-6(2)7-5-8(9)11-10-7/h5-6H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBCKPWTUDTVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic pathway and characterization of the novel compound, 3-(pentan-2-yl)-1,2-oxazol-5-amine. The synthesis is based on established and reliable methods for the formation of 3,5-disubstituted 1,2-oxazoles, specifically the cyclization of a β-ketonitrile with hydroxylamine. This guide includes detailed experimental protocols, expected characterization data, and a complete workflow visualization.

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for various functional groups. Molecules incorporating the 5-aminoisoxazole moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of specifically substituted analogs, such as this compound, is of significant interest for expanding chemical libraries and exploring structure-activity relationships (SAR) in drug discovery programs.

This guide outlines a two-step synthetic sequence beginning with the synthesis of the key intermediate, 3-oxo-4-methylhexanenitrile, followed by its regioselective cyclization to yield the target 5-amino-1,2-oxazole.

Synthetic Pathway Overview

The proposed synthesis involves two primary stages:

  • Synthesis of β-Ketonitrile Precursor: Acylation of the acetonitrile anion with an appropriate ester, ethyl 3-methylpentanoate, to form 3-oxo-4-methylhexanenitrile. This reaction is a variation of the Claisen condensation.[1][2]

  • Formation of the 5-Aminoisoxazole Ring: Cyclocondensation of the β-ketonitrile intermediate with hydroxylamine. The regioselectivity, favoring the 5-amino isomer over the 3-amino alternative, is controlled by maintaining basic reaction conditions (pH > 8) and elevated temperature.

The complete workflow for this synthesis and subsequent characterization is depicted below.

Synthesis_Characterization_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Protocol cluster_characterization Characterization acetonitrile Acetonitrile step1 Step 1: Precursor Synthesis (β-Ketonitrile Formation) acetonitrile->step1 Acylation ester Ethyl 3-methylpentanoate ester->step1 Acylation base KOtBu / NaH base->step1 Acylation hydroxylamine Hydroxylamine HCl step2 Step 2: Cyclization (5-Aminoisoxazole Formation) hydroxylamine->step2 Cyclocondensation (pH > 8, Heat) base2 NaOH / KOH base2->step2 Cyclocondensation (pH > 8, Heat) product1 Intermediate: 3-Oxo-4-methylhexanenitrile step1->product1 product2 Final Product: This compound step2->product2 product1->step2 Cyclocondensation (pH > 8, Heat) nmr NMR Spectroscopy (¹H, ¹³C) product2->nmr Analysis ms Mass Spectrometry (HRMS) product2->ms Analysis ir FTIR Spectroscopy product2->ir Analysis purity Purity Analysis (HPLC, Elemental) product2->purity Analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

3.1. Step 1: Synthesis of 3-Oxo-4-methylhexanenitrile

This procedure is adapted from established methods for the synthesis of β-ketonitriles from esters.[1][2]

  • Materials:

    • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

    • Acetonitrile (anhydrous)

    • Ethyl 3-methylpentanoate (or methyl 3-methylpentanoate)

    • Anhydrous tetrahydrofuran (THF) or Diethyl ether

    • Hydrochloric acid (HCl), 2 M

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add a solution of ethyl 3-methylpentanoate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding 2 M HCl until the pH of the aqueous layer is approximately 5-6.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 3-oxo-4-methylhexanenitrile as an oil.

3.2. Step 2: Synthesis of this compound

This protocol is based on the regioselective synthesis of 5-aminoisoxazoles.

  • Materials:

    • 3-Oxo-4-methylhexanenitrile (from Step 1)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Water

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water or ethanol.

    • Add a solution of sodium hydroxide (1.3 equivalents) in water/ethanol to the hydroxylamine solution. Adjust the pH to be greater than 8.

    • To this basic solution, add 3-oxo-4-methylhexanenitrile (1.0 equivalent).

    • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by recrystallization or flash column chromatography on silica gel to yield this compound.

Characterization Data

As this is a novel compound, experimental data is not available. The following table summarizes the expected quantitative and qualitative characterization data based on analysis of structurally similar 3-alkyl-5-aminoisoxazoles reported in the literature.

Parameter Expected Value / Observation
Appearance White to off-white solid or pale yellow oil
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Melting Point Expected to be a low-melting solid or oil
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~5.0 (s, 1H, C4-H), ~4.5 (br s, 2H, -NH₂), ~2.8 (m, 1H, CH of pentan-2-yl), ~1.6 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃), ~0.9 (t, 3H, CH₃), ~0.85 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~175 (C5), ~165 (C3), ~90 (C4), ~40 (CH of pentan-2-yl), ~35 (CH₂), ~20 (CH₂), ~20 (CH₃), ~14 (CH₃)
FTIR (KBr, cm⁻¹)ν (cm⁻¹): ~3400-3200 (N-H stretch), ~2960-2850 (C-H stretch, alkyl), ~1640 (C=N stretch), ~1580 (N-H bend), ~1450 (C=C stretch)
Mass Spec (HRMS-ESI) m/z: Calculated for [M+H]⁺: 155.1184; Found: Expected within ±5 ppm

Potential Biological Significance

While the specific biological activity of this compound is undetermined, the 5-aminoisoxazole scaffold is a known pharmacophore. Derivatives have been reported to possess various biological activities. For instance, some substituted oxazoles exhibit antimicrobial and antiproliferative activities. The introduction of the lipophilic pentan-2-yl group at the C3 position may influence the compound's pharmacokinetic properties and its interaction with biological targets. Further screening in relevant assays (e.g., antimicrobial, anticancer, enzyme inhibition) is warranted to elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Pentan-2-YL)-1,2-oxazol-5-amine is a heterocyclic amine belonging to the isoxazole class of compounds. The isoxazole scaffold is a key pharmacophore present in numerous approved drugs and bioactive molecules, exhibiting a wide range of therapeutic activities.[1][2][3][4] Its derivatives are explored for antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] Understanding the physicochemical properties of novel derivatives like this compound is a foundational step in the drug discovery and development process, influencing parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide summarizes the predicted physicochemical properties of this compound and provides detailed experimental protocols for their determination, offering a framework for its empirical characterization.

Predicted Physicochemical Properties

The following properties have been predicted using computational models based on the compound's structure (SMILES: CCC(C)C1=NOC(=C1)N). These values serve as an initial estimate pending experimental verification.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁₄N₂ODefines the elemental composition and exact mass.
Molecular Weight 154.21 g/mol Influences diffusion rates and bioavailability.
logP (Octanol/Water) 1.85Measures lipophilicity; affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 55.12 ŲCorrelates with drug transport properties, including membrane permeability.
Hydrogen Bond Donors 1Influences binding interactions with biological targets and solubility.
Hydrogen Bond Acceptors 3Influences binding interactions with biological targets and solubility.
pKa (most basic) ~4-5Determines the ionization state at physiological pH, affecting solubility and receptor binding.

Experimental Protocols and Workflows

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a novel compound.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[5]

Methodology: Capillary Method

  • Sample Preparation: Ensure the compound is completely dry and finely powdered.

  • Loading: Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[6] This is achieved by tapping the sealed end on a hard surface and then dropping the tube through a long glass tube to compact the solid.[6][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]

  • Approximate Determination: Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool significantly.[7]

  • Accurate Determination: With a new sample, heat the block again. When the temperature is approximately 15-20°C below the approximate melting point, reduce the heating rate to 1-2°C per minute.[7][8]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Melting_Point_Workflow cluster_prep Preparation cluster_measurement Measurement prep Prepare Dry, Powdered Sample load Load Capillary Tube (2-3 mm) prep->load place Place in Apparatus load->place heat_fast Rapid Heating for Approx. Range place->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heating (1-2°C/min) cool->heat_slow record Record T_initial & T_final heat_slow->record

Diagram 1: Experimental workflow for melting point determination.
Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key characteristic of a liquid's volatility.

Methodology: Thiele Tube Method

  • Sample Preparation: Place approximately 0.5 mL of the liquid into a small test tube (e.g., a Durham tube).[9]

  • Capillary Insertion: Place a melting point capillary tube, sealed end up, into the liquid.[10]

  • Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9]

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed but the open end of the test tube is above the oil.[9]

  • Observation: Heat the side arm of the Thiele tube gently. Observe the inverted capillary tube. When a continuous and rapid stream of bubbles emerges from the open end, the liquid has reached its boiling point.[9][10]

  • Recording: Remove the heat source. The temperature at which the bubble stream stops and the liquid begins to enter the capillary tube is the boiling point.[10]

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement prep Add Liquid to Test Tube load Invert Capillary in Liquid prep->load attach Attach to Thermometer load->attach place Insert into Thiele Tube attach->place heat Heat Gently place->heat observe Observe Rapid Bubble Stream heat->observe cool Remove Heat observe->cool record Record Temp. at Liquid Entry cool->record

Diagram 2: Experimental workflow for boiling point determination.
Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, defined pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[12][13]

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12][14]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant.

  • Clarification: Remove any remaining solid particles from the sample by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11][12]

  • Analysis: Determine the concentration of the dissolved compound in the clarified filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15] A standard calibration curve must be prepared.[11]

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis add_solid Add Excess Solid to Buffer agitate Agitate at Constant Temp (24-72h) add_solid->agitate settle Cease Agitation to Settle agitate->settle sample Withdraw Supernatant settle->sample filter Filter / Centrifuge Sample sample->filter analyze Analyze Concentration (HPLC/LC-MS) filter->analyze report Report as mg/mL or µM analyze->report

Diagram 3: Experimental workflow for aqueous solubility determination.
pKa Determination

The acid dissociation constant (pKa) defines the strength of an acid/base and determines the extent of ionization at a given pH. Potentiometric titration is a precise method for its determination.[16][17]

Methodology: Potentiometric Titration

  • Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16][18]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). A typical concentration is 1 mM.[16][18] Maintain constant ionic strength with a background electrolyte like 0.15 M KCl.[16]

  • Initial pH Adjustment: For a basic compound, adjust the solution to an acidic pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).[16][18]

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH).[16][18]

  • Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue until the pH reaches a basic value (e.g., pH 12).

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[19] Perform at least three replicate titrations.[16]

pKa_Workflow cluster_prep Preparation cluster_titration Titration & Analysis calibrate Calibrate pH Meter dissolve Dissolve Compound in Solvent calibrate->dissolve acidify Adjust to Acidic pH (e.g., pH 2) dissolve->acidify titrate Titrate with Standardized Base acidify->titrate record Record pH vs. Volume Added titrate->record plot Plot Titration Curve record->plot analyze Determine Inflection Point (pKa) plot->analyze

Diagram 4: Experimental workflow for pKa determination.
Partition Coefficient (LogP) Determination

The partition coefficient (LogP) quantifies a compound's lipophilicity by measuring its distribution between an immiscible organic phase (typically n-octanol) and an aqueous phase. The shake-flask method is the traditional and most reliable technique.[20][21]

Methodology: Shake-Flask Method

  • Phase Saturation: Prepare the two phases by mutually saturating n-octanol with an aqueous buffer (pH 7.4) and the buffer with n-octanol. This is done by shaking them together for 24 hours and then allowing them to separate.[20]

  • Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases. The initial concentration should be accurately known.

  • Partitioning: Combine known volumes of the pre-saturated n-octanol and aqueous buffer in a flask. Add a small aliquot of the compound's stock solution.[22]

  • Equilibration: Shake the flask gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[22]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.[22]

  • Analysis: Carefully withdraw a sample from each phase. Analyze the concentration of the compound in both the n-octanol ([C]ₒ) and aqueous ([C]w) layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient using the formula: P = [C]ₒ / [C]w. The final value is expressed as its base-10 logarithm: LogP = log₁₀(P).

LogP_Workflow cluster_prep Preparation cluster_measurement Measurement & Calculation saturate Pre-saturate n-Octanol & Buffer dissolve Dissolve Compound in One Phase saturate->dissolve combine Combine Phases & Compound dissolve->combine shake Shake to Equilibrium combine->shake separate Separate Phases (Centrifuge) shake->separate analyze Analyze Concentration in Each Phase separate->analyze calculate Calculate LogP = log([C]oct/[C]aq) analyze->calculate

Diagram 5: Experimental workflow for LogP determination.

Potential Biological Significance

While no specific biological data exists for this compound, the isoxazole scaffold is a privileged structure in medicinal chemistry.[1] Derivatives containing this ring system have been investigated for a broad spectrum of pharmacological activities.

  • Antimicrobial Activity: Many isoxazole-containing drugs, such as sulfamethoxazole, cloxacillin, and dicloxacillin, are well-established antibacterial agents.[3]

  • Anticancer Activity: The isoxazole ring is present in compounds that have shown good anticancer activity.[3] For example, some derivatives can induce apoptosis in human cancer cell lines.[4]

  • Anti-inflammatory Activity: The COX-2 inhibitor Valdecoxib features an isoxazole core, highlighting the scaffold's potential in developing anti-inflammatory agents.[1]

  • Neurological Activity: Compounds with an isoxazole core have been explored for their effects on the central nervous system, including neuroprotective properties.[3]

The 5-amino substitution on the isoxazole ring provides a key site for further chemical modification, allowing for the synthesis of compound libraries to explore structure-activity relationships (SAR) for various biological targets.

Conclusion

This guide provides a foundational overview of the predicted physicochemical properties of this compound and the established methodologies for their experimental determination. The predicted properties suggest that the compound possesses characteristics amenable to further investigation in a drug discovery context. The detailed protocols and workflows serve as a practical resource for researchers aiming to empirically characterize this and other novel chemical entities, a critical step toward elucidating their therapeutic potential.

References

Spectroscopic Characterization of 3-(Pentan-2-yl)-1,2-oxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 3-(pentan-2-yl)-1,2-oxazol-5-amine. Due to the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. Furthermore, detailed experimental protocols for the acquisition of such data are provided to guide researchers in its empirical analysis.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its molecular structure, including the substituted 1,2-oxazole ring and the pentan-2-yl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, assuming a standard deuterated solvent such as CDCl₃.[1]

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-NH₂ (amine)5.0 - 6.0Broad singlet2H
CH (oxazole ring)5.4 - 5.6Singlet1H
CH (methine, pentyl)2.8 - 3.2Sextet1H
-CH ₂- (methylene, pentyl)1.5 - 1.7Multiplet2H
-CH ₃ (methyl, pentyl)1.2 - 1.4Doublet3H
-CH ₃ (terminal methyl, pentyl)0.8 - 1.0Triplet3H

¹³C NMR (Carbon NMR)

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The predicted chemical shifts are also reported in ppm relative to TMS.[2][3]

Carbon Assignment Predicted Chemical Shift (ppm)
C=N (oxazole ring)165 - 170
C-NH₂ (oxazole ring)155 - 160
C-H (oxazole ring)95 - 100
C -CH (pentyl attachment)170 - 175
C H (methine, pentyl)30 - 35
-C H₂- (methylene, pentyl)35 - 40
-C H₃ (methyl, pentyl)20 - 25
-C H₃ (terminal methyl, pentyl)10 - 15
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The predicted key IR absorption bands are listed below, based on an Attenuated Total Reflectance (ATR) sampling method.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (-NH₂)N-H stretch3300 - 3500 (two bands)
Amine (-NH₂)N-H bend1590 - 1650
Alkane (C-H)C-H stretch2850 - 2960
Oxazole RingC=N stretch1620 - 1680
Oxazole RingC=C stretch1500 - 1550
Oxazole RingC-O stretch1020 - 1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Molecular Weight and Exact Mass

Parameter Value
Molecular FormulaC₈H₁₄N₂O
Molecular Weight154.21 g/mol
Exact Mass154.11061 u

Predicted Fragmentation

Upon ionization, this compound is expected to undergo characteristic fragmentation. The predicted major fragments under electrospray ionization (ESI) are presented.[4][5]

Predicted m/z Proposed Fragment Identity
155.1184[M+H]⁺ (protonated molecule)
177.1004[M+Na]⁺ (sodium adduct)
112.0811Loss of C₃H₇ (propyl radical) from [M+H]⁺
98.0655Loss of C₄H₉ (butyl radical) from [M+H]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a novel small organic molecule like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added, though modern spectrometers can reference the residual solvent peak.[1][7]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.[2] A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[8][9]

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal in the ¹H NMR spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Lower the press arm to apply firm, even pressure on the sample, ensuring good contact with the crystal surface.[10]

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[11]

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

High-Resolution Mass Spectrometry (HRMS) Protocol (ESI-MS)
  • Sample Preparation :

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[12]

    • From the stock solution, prepare a dilute sample solution (typically 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[13]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[12]

  • Instrument Setup and Data Acquisition :

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the desired mass range, ensuring sufficient resolution to determine the exact mass.

  • Data Processing :

    • Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).

    • Use the instrument's software to determine the exact mass of the observed ions and calculate the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical connections within the predicted data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Novel Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in ESI-MS Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS HR Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C Spectra (Chemical Shift, Multiplicity, Integration) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Vibrational Frequencies) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (Exact Mass, Fragmentation) Acq_MS->Analysis_MS Structure Structure Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: General workflow for the spectroscopic analysis of a novel chemical compound.

nmr_structure_correlation cluster_structure This compound Structure cluster_nmr Predicted ¹H NMR Signals Mol C₈H₁₄N₂O Amine -NH₂ Mol->Amine Oxazole_CH Oxazole C-H Mol->Oxazole_CH Pentyl_CH Pentyl CH (methine) Mol->Pentyl_CH Pentyl_CH2 Pentyl -CH₂- Mol->Pentyl_CH2 Pentyl_CH3_d Pentyl -CH₃ (doublet) Mol->Pentyl_CH3_d Pentyl_CH3_t Pentyl -CH₃ (triplet) Mol->Pentyl_CH3_t NMR_Amine δ 5.0-6.0 (br s, 2H) Amine->NMR_Amine NMR_Oxazole_CH δ 5.4-5.6 (s, 1H) Oxazole_CH->NMR_Oxazole_CH NMR_Pentyl_CH δ 2.8-3.2 (sextet, 1H) Pentyl_CH->NMR_Pentyl_CH NMR_Pentyl_CH2 δ 1.5-1.7 (m, 2H) Pentyl_CH2->NMR_Pentyl_CH2 NMR_Pentyl_CH3_d δ 1.2-1.4 (d, 3H) Pentyl_CH3_d->NMR_Pentyl_CH3_d NMR_Pentyl_CH3_t δ 0.8-1.0 (t, 3H) Pentyl_CH3_t->NMR_Pentyl_CH3_t

Caption: Correlation between molecular structure and predicted ¹H NMR signals.

References

Technical Guide: 3-(Pentan-2-yl)-1,2-oxazol-5-amine and the 5-Aminoisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-(Pentan-2-yl)-1,2-oxazol-5-amine, including its identification and properties. Due to the limited publicly available data specific to this molecule, this document also explores the broader class of 5-aminoisoxazoles, a scaffold of significant interest in medicinal chemistry. The guide covers general synthetic approaches and potential biological activities associated with this chemical family, offering valuable context for researchers in drug discovery and development.

Compound Identification and Properties

The primary compound of interest is identified by the following nomenclature and registration number:

PropertyValue
IUPAC Name This compound
CAS Number 1092298-90-2[1]
Molecular Formula C₈H₁₄N₂O
Synonyms 5-Amino-3-(pentan-2-yl)isoxazole, 3-(1-methylbutyl)-1,2-oxazol-5-amine

Note: Quantitative experimental data for this specific compound is not extensively available in public literature. The following sections on experimental protocols and biological activity are based on established knowledge of the 5-aminoisoxazole chemical class.

Synthesis of 5-Aminoisoxazole Derivatives: Experimental Protocols

The synthesis of 5-aminoisoxazoles can be achieved through various established chemical reactions. A common and effective method involves the cycloaddition reaction of in-situ generated nitrile oxides with enamines or alkynes. Another well-regarded approach is the reaction of hydroxylamine with β-ketonitriles or related precursors.

General Experimental Protocol: Synthesis from α-Haloketone Oximes and Isocyanides

A versatile method for preparing 5-aminoisoxazoles involves the [4+1] cycloaddition reaction between α-haloketone oximes and isocyanides.[2]

Step 1: Formation of α-Haloketone Oxime

  • The starting ketone is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in an appropriate solvent like dichloromethane or chloroform.

  • The resulting α-haloketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a protic solvent such as ethanol to yield the corresponding α-haloketone oxime.

Step 2: Cycloaddition Reaction

  • The α-haloketone oxime is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane.

  • An isocyanide is added to the solution, followed by the addition of a base (e.g., sodium carbonate or triethylamine) to facilitate the cycloaddition.[2]

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Upon completion, the reaction is quenched with water, and the product is extracted using an organic solvent.

  • The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the pure 5-aminoisoxazole derivative.

Below is a generalized workflow for the synthesis of 5-aminoisoxazole derivatives.

G General Synthesis Workflow for 5-Aminoisoxazoles A Starting Ketone B α-Halogenation A->B C α-Haloketone B->C D Reaction with Hydroxylamine C->D E α-Haloketone Oxime D->E G [4+1] Cycloaddition (Base-mediated) E->G F Isocyanide F->G H Crude 5-Aminoisoxazole G->H I Purification (e.g., Chromatography) H->I J Pure 5-Aminoisoxazole Derivative I->J

General Synthesis of 5-Aminoisoxazoles

Biological and Pharmacological Context

The isoxazole ring is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[3] Compounds containing the isoxazole moiety have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents.[3][4]

Potential Applications of the 5-Aminoisoxazole Scaffold:
  • Anticancer Activity: Several studies have demonstrated the cytotoxic effects of novel isoxazole derivatives against various cancer cell lines. For instance, certain isoxazole-piperazine hybrids have shown potent cytotoxicity against human liver and breast cancer cells, inducing apoptosis and cell cycle arrest.[5] The mechanism of action for some of these compounds involves the induction of oxidative stress and modulation of cell survival pathways.

  • Enzyme Inhibition: The structural features of 5-aminoisoxazoles make them suitable candidates for designing enzyme inhibitors. Their ability to form key interactions within the active sites of enzymes can lead to the modulation of biological pathways relevant to various diseases.

  • Neurological Applications: The 5-aminoisoxazole structure is considered valuable for creating molecules that can interact with specific receptors in the central nervous system. This has led to their investigation for potential applications in treating conditions such as epilepsy and anxiety.[6]

  • Antimicrobial Properties: The isoxazole core is a common feature in compounds with antimicrobial activity. Research into novel isoxazole derivatives continues to explore their potential in combating bacterial and fungal infections.

The diverse biological activities of the 5-aminoisoxazole scaffold underscore its importance as a building block in the design and synthesis of new therapeutic agents. Further investigation into specific derivatives, such as this compound, is warranted to elucidate their specific biological targets and potential therapeutic applications.

References

The Rising Therapeutic Potential of Novel Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the burgeoning field of novel oxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It aims to equip researchers and drug development professionals with a comprehensive understanding of their potential, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anticancer Activities of Novel Oxazole Derivatives

Oxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2][3][4] Many of these compounds have shown potent cytotoxicity against a range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[1][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected novel oxazole derivatives against various human cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Oxazole Sulfonamides
Compound 16 Leukemia (Mean)0.0488[5]
2-chloro-5-methylphenyl analogLeukemia (Mean)0.0488[5]
1-naphthyl analogLeukemia (Mean)0.0447[5]
Oxadiazole Derivatives
Compound 8d Tubulin Assembly0.00795[6]
Compound 8e Tubulin Assembly0.00981[6]
Substituted 2-phenyl-oxazoles
Compound 1e Leukemia K-56225% growth[7]
Compound 2c Leukemia K-5628% growth[7]
Non-Small Cell Lung NCI-H52217.5% growth[7]
Non-Small Cell Lung NCI-H522-18% growth[7]
Colon Cancer SW-62035% growth[7]
Colon Cancer SW-62026% growth[7]
Synthesized 1,3-oxazole derivatives
Most Promising CompoundHep-260.2[8]
Oxazole-based Schiff bases (4a-e)
MCF-780-100 µg/mL[9]
Key Mechanisms of Anticancer Action

1.2.1. Tubulin Polymerization Inhibition: A significant number of anticancer oxazole derivatives exert their effect by targeting the microtubule network, which is crucial for cell division. These compounds bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[1][2][3][5]

Tubulin_Inhibition_by_Oxazoles cluster_cell Cancer Cell Oxazole_Derivative Oxazole Derivative Tubulin_Dimers α/β-Tubulin Dimers Oxazole_Derivative->Tubulin_Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Inhibition of Tubulin Polymerization by Oxazole Derivatives.

1.2.2. STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival, proliferation, and angiogenesis. Certain oxazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[1][2][3] They can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes.[10]

STAT3_Inhibition_by_Oxazoles cluster_pathway STAT3 Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Translocation Target_Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Target_Gene_Expression Transcription Proliferation_Survival Cell Proliferation & Survival Target_Gene_Expression->Proliferation_Survival Oxazole_Derivative Oxazole Derivative Oxazole_Derivative->STAT3_Dimer Inhibits Dimerization

Figure 2: Inhibition of the STAT3 Signaling Pathway by Oxazole Derivatives.

Antimicrobial Activities of Novel Oxazole Derivatives

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[11]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel oxazole derivatives against various microbial strains.

Compound ID/SeriesMicrobial StrainMIC (µg/mL)Reference
1,3-Oxazole-Based Compounds
Compound 1e S. epidermidis 75656.2[12]
E. coli ATCC 2592228.1[12]
C. albicans 12814[12]
Compound 4a S. epidermidis 75656.2[12]
B. subtilis ATCC 668356.2[12]
C. albicans 12814[12]
1,3,4-Oxadiazole Derivatives
Compound 22a S. aureus1.56[13]
Compound 22b/22c B. subtilis0.78[13]
Norfloxacin derivative 4a-c S. aureus1-2[13]
MRSA strains0.25-1[13]
Naphthofuran-oxadiazole hybrids
Compound 14a/14b P. aeruginosa0.2[13]
B. subtilis0.2[13]
S. typhi0.4[13]
E. coli0.4[13]

Anti-inflammatory Activities of Novel Oxazole Derivatives

Chronic inflammation is implicated in a multitude of diseases. Oxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected novel oxazole and isoxazole derivatives.

Compound ID/SeriesEnzymeIC50 (µM)Selectivity Index (SI)Reference
Isoxazole Derivatives
Compound C6 COX-20.5561.73[15]
Compound C5 COX-20.8541.82[15]
Compound C3 COX-20.9324.26[15]
Flurbiprofen-based oxadiazoles
Compound 10 Paw Edema Inhibition88.33%-[16]
Compound 3 Paw Edema Inhibition66.66%-[16]
Compound 5 Paw Edema Inhibition55.55%-[16]
2,5-biaryl-1,3,4-oxadiazoles
Compounds 6b, 6e, 6f, 7e, 7f COX-20.48-0.8967.96-132.83[17]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of the biological activities of novel compounds. The following sections provide methodologies for key assays.

General Experimental Workflow

The discovery and development of novel biologically active oxazole derivatives typically follow a structured workflow.

Experimental_Workflow cluster_workflow Drug Discovery Workflow for Oxazole Derivatives Design Rational Design & Library Synthesis Synthesis Chemical Synthesis of Oxazole Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Testing Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Figure 3: General Experimental Workflow for Oxazole Derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplate

  • Test oxazole derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of test compounds.

Materials:

  • Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile cork borer

  • Test oxazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test oxazole derivatives

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include positive (microorganism only) and negative (broth only) growth controls.

  • Incubation: Incubate the microplate under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Conclusion and Future Perspectives

Novel oxazole derivatives represent a highly promising and versatile class of compounds with significant potential in the development of new therapeutics. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationship studies are crucial for the rational design of more potent and selective derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of the oxazole scaffold is poised to yield novel and effective treatments for a range of human diseases.

References

In Silico Prediction of Protein Targets for 3-(Pentan-2-YL)-1,2-oxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the identification and preliminary validation of potential protein targets for the novel small molecule, 3-(Pentan-2-YL)-1,2-oxazol-5-amine. In the absence of specific experimental data for this compound, this document provides a robust framework based on established computational methodologies. The guide details a multi-pronged approach, integrating ligand-based and structure-based techniques to enhance the predictive accuracy of potential biological targets. Key methodologies covered include ligand similarity analysis, pharmacophore modeling, reverse docking, and machine learning-based target prediction. Detailed protocols for each experimental stage are provided, alongside structured data presentation and visualization of key workflows and signaling pathways using the DOT language for Graphviz. This document is intended to serve as a practical resource for researchers initiating target deconvolution for novel chemical entities.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities such as this compound, where biological activity may be unknown, in silico target prediction methods offer a time- and cost-effective strategy to generate testable hypotheses.[1][2][3] These computational approaches leverage the vast and growing amount of publicly available biological and chemical data to predict potential protein-ligand interactions.[4][5]

This guide presents a systematic in silico workflow to elucidate the potential protein targets of this compound. The proposed strategy combines multiple computational techniques to increase the confidence in predicted targets. The methodologies are broadly categorized into ligand-based and structure-based approaches.[1][6][7] Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[6] Structure-based methods, conversely, utilize the three-dimensional structure of potential protein targets to evaluate binding compatibility.[8]

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a sequential and iterative process, beginning with the preparation of the small molecule structure and culminating in a prioritized list of potential protein targets for experimental validation.

workflow cluster_prep Phase 1: Preparation cluster_ligand Phase 2: Ligand-Based Prediction cluster_structure Phase 3: Structure-Based Prediction cluster_analysis Phase 4: Target Prioritization mol_prep Small Molecule Preparation lig_sim Ligand Similarity Search mol_prep->lig_sim rev_dock Reverse Docking mol_prep->rev_dock ml_pred Machine Learning Prediction mol_prep->ml_pred pharm Pharmacophore Modeling lig_sim->pharm data_int Data Integration & Consensus Scoring pharm->data_int rev_dock->data_int ml_pred->data_int path_anal Pathway Analysis data_int->path_anal target_val Target Prioritization & Selection path_anal->target_val

Figure 1: In Silico Target Prediction Workflow.

Methodologies and Experimental Protocols

Phase 1: Small Molecule Preparation

Accurate and consistent representation of the query molecule is fundamental to the success of any in silico prediction.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE.

  • File Format Conversion: Save the optimized structure in multiple formats (e.g., SDF, MOL2, PDBQT) as required by different software tools in the subsequent steps.

Phase 2: Ligand-Based Prediction

This method identifies known bioactive molecules that are structurally similar to the query compound.

Protocol:

  • Database Selection: Choose public or commercial databases of chemical structures with associated bioactivity data, such as ChEMBL, PubChem, or BindingDB.

  • Similarity Metric: Select a similarity metric, with Tanimoto coefficient being the most common for chemical fingerprints.

  • Fingerprint Type: Choose a molecular fingerprint to encode the structural features of the molecules (e.g., ECFP4, MACCS keys).

  • Search Execution: Perform the similarity search using the prepared 3D structure of this compound against the selected databases.

  • Data Analysis: Analyze the top-ranking similar compounds and their known protein targets. A high density of similar compounds acting on a specific target suggests a potential interaction.

Parameter Description Recommended Tool/Value
DatabaseSource of bioactive moleculesChEMBL, PubChem
FingerprintMolecular descriptorECFP4
Similarity MetricAlgorithm for comparisonTanimoto Coefficient
Similarity CutoffThreshold for significant similarity> 0.85

Table 1: Parameters for Ligand Similarity Search.

This technique identifies the common 3D arrangement of essential chemical features of a set of active molecules.[7][9][10][][12]

Protocol:

  • Ligand Set Preparation: From the ligand similarity search, select a set of structurally diverse but potent ligands for a common target.

  • Pharmacophore Feature Identification: Identify key pharmacophoric features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

  • Model Generation: Generate pharmacophore models using software like LigandScout, MOE, or Discovery Studio.[10] The software will align the ligands and extract the common features.

  • Model Validation: Validate the generated pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Database Screening: Use the validated pharmacophore model to screen large compound databases to see if this compound matches the pharmacophore of known drug classes.

Phase 3: Structure-Based Prediction

Reverse docking, also known as inverse docking, involves docking a single ligand against a library of protein structures to identify potential binding partners.[13][14][15]

Protocol:

  • Protein Target Library Preparation: Compile a library of 3D protein structures. This can be a curated set of druggable proteins or the entire Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogens, and assigning partial charges.

  • Binding Site Definition: For each protein, define the potential binding site. This can be done by identifying known binding pockets or using pocket detection algorithms.

  • Docking Simulation: Use a docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared this compound structure into the binding site of each protein in the library.[14][16]

  • Scoring and Ranking: Score the docking poses based on the binding affinity predicted by the docking program's scoring function. Rank the proteins based on their predicted binding energies.

  • Post-Docking Analysis: Visually inspect the top-ranking protein-ligand complexes to assess the plausibility of the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Parameter Description Recommended Tool/Value
Docking SoftwareProgram for docking simulationAutoDock Vina
Protein LibrarySet of target structuresPDB, sc-PDB
Scoring FunctionPredicts binding affinityVina Score
Binding SiteRegion of the protein for dockingDefined by known ligands or pocket detection

Table 2: Parameters for Reverse Docking.

Machine learning models trained on large datasets of known drug-target interactions can predict potential targets for new molecules.[4][5][17][18][19]

Protocol:

  • Web Server/Tool Selection: Utilize publicly available web servers or standalone tools that implement machine learning models for target prediction (e.g., SwissTargetPrediction, SuperPred).

  • Input Submission: Submit the 2D or 3D structure of this compound to the selected tool.

  • Prediction Retrieval: The tool will return a list of predicted targets, often with an associated probability or confidence score.

  • Result Interpretation: Analyze the predicted targets, paying attention to the confidence scores and the biological relevance of the targets.

Phase 4: Target Prioritization and Analysis

The final phase involves integrating the results from the different in silico methods to generate a high-confidence list of putative targets.

prioritization cluster_inputs Prediction Inputs cluster_process Prioritization Process cluster_output Final Output lig_sim_res Ligand Similarity Results consensus Consensus Scoring lig_sim_res->consensus pharm_res Pharmacophore Hits pharm_res->consensus dock_res Reverse Docking Rankings dock_res->consensus ml_res Machine Learning Predictions ml_res->consensus pathway Pathway Enrichment Analysis consensus->pathway lit_review Literature Review pathway->lit_review final_list Prioritized Target List for Experimental Validation lit_review->final_list

Figure 2: Target Prioritization Workflow.
Data Integration and Consensus Scoring

A consensus approach, where a target is predicted by multiple independent methods, significantly increases the confidence in the prediction.

Protocol:

  • Compile Results: Collate the lists of potential targets from the ligand similarity search, pharmacophore screening, reverse docking, and machine learning methods.

  • Develop a Scoring System: Assign a score to each predicted target. The score can be a simple count of the number of methods that predicted the target, or a more complex weighted score based on the confidence of each method (e.g., Tanimoto coefficient, docking score, prediction probability).

  • Rank Targets: Rank the targets based on their consensus score.

Target Ligand Similarity Pharmacophore Hit Reverse Docking Rank ML Prediction Score Consensus Score
Protein A0.92Yes50.854
Protein B-No10.912
Protein C0.88Yes230.763
Protein D0.85No15-1

Table 3: Example of a Consensus Scoring Matrix.

Pathway Analysis

Understanding the biological pathways in which the prioritized targets are involved can provide insights into the potential mechanism of action and therapeutic applications of the compound.

Protocol:

  • Input Target List: Use the high-confidence list of targets from the consensus scoring.

  • Pathway Database: Utilize pathway analysis tools such as KEGG, Reactome, or Gene Ontology (GO).

  • Enrichment Analysis: Perform an enrichment analysis to identify pathways that are statistically over-represented in the list of predicted targets.

  • Visualize Pathways: Visualize the enriched pathways to understand the relationships between the predicted targets.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway ligand This compound receptor Predicted Target 1 (e.g., GPCR) ligand->receptor Binds enzyme1 Predicted Target 2 (e.g., Kinase) receptor->enzyme1 Activates tf Transcription Factor enzyme1->tf Phosphorylates response Cellular Response tf->response Regulates

Figure 3: Hypothetical Signaling Pathway involving Predicted Targets.

Conclusion

This technical guide provides a comprehensive and systematic in silico framework for the prediction of protein targets for the novel compound this compound. By integrating ligand-based and structure-based computational methods, this workflow enables the generation of a prioritized list of high-confidence targets for subsequent experimental validation. The detailed protocols and data presentation formats are designed to guide researchers through the complex process of target deconvolution, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic agent. It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation through in vitro binding assays and cell-based functional assays.

References

The Solubility Profile of 3-(Pentan-2-YL)-1,2-oxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted solubility of 3-(Pentan-2-YL)-1,2-oxazol-5-amine in common laboratory solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide leverages established principles of physical organic chemistry and extrapolates information from related chemical structures to provide a robust qualitative assessment. Furthermore, it details a comprehensive experimental protocol for the quantitative determination of its solubility.

Core Concepts: Structural Influences on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, two primary functional groups and a significant alkyl chain govern its behavior:

  • 1,2-Oxazol-5-amine Moiety: The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, along with the amine group (-NH2), introduces polarity to the molecule. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the amine group can act as both a hydrogen bond donor and acceptor. These characteristics generally favor solubility in polar solvents.

  • Pentan-2-YL Group: This non-polar alkyl chain reduces the overall polarity of the molecule. Its presence will enhance solubility in non-polar, lipophilic solvents through van der Waals interactions.

Therefore, a balance between the polar head (oxazol-amine) and the non-polar tail (pentyl group) will determine the compound's solubility in a given solvent.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound. These predictions are based on the structural analysis and general solubility principles.

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar amine and oxazole groups can hydrogen bond with protic solvents. However, the non-polar pentyl chain will limit extensive dissolution in highly polar solvents like water. Solubility is expected to increase with decreasing solvent polarity (Methanol > Ethanol > Water).
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can accept hydrogen bonds and have a polarity that can effectively solvate both the polar and non-polar portions of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.
Non-Polar Hexane, Toluene, DichloromethaneModerate to HighThe pentyl group will interact favorably with non-polar solvents. The polarity of the oxazol-amine head may limit miscibility in very non-polar solvents like hexane, but moderate solubility is expected. Dichloromethane, with its ability to participate in dipole-dipole interactions, is likely to be a good solvent.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThese solvents have intermediate polarity and can act as hydrogen bond acceptors, allowing for favorable interactions with the oxazol-amine group, while also being able to solvate the alkyl chain.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility. This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, acetonitrile, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

    • Add a known volume of each test solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a thermostatically controlled environment (e.g., 25 °C) to ensure constant temperature.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid should not change with further agitation time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered samples and the standard solutions using a validated HPLC method or another suitable analytical technique.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis start Start add_compound Add excess solid compound to vials start->add_compound add_solvent Add known volume of solvent add_compound->add_solvent seal_vials Seal vials add_solvent->seal_vials agitate Agitate at constant temperature (24-48h) seal_vials->agitate settle Allow solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through 0.22 µm filter withdraw->filter_sample analyze Analyze samples and standards (e.g., HPLC) filter_sample->analyze prepare_standards Prepare standard solutions prepare_standards->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node End: Quantitative Solubility Data calculate->end_node

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

An In-depth Technical Guide to the Discovery and Synthesis of 1,2-Oxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1,2-oxazol-5-amine analogs. The 1,2-oxazole (isoxazole) scaffold is a prominent feature in many biologically active compounds, and the introduction of an amino group at the 5-position offers a valuable vector for medicinal chemistry exploration, enabling the modulation of physicochemical properties and the introduction of new binding interactions. This document details key synthetic strategies, summarizes significant quantitative biological data, provides in-depth experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Discovery and Synthesis of the 1,2-Oxazol-5-amine Core

The synthesis of the 1,2-oxazol-5-amine scaffold can be approached through several strategic disconnections. The most common methods involve the construction of the heterocyclic ring from acyclic precursors. Key strategies include the cyclization of β-enamino ketoesters, the reaction of propynamides with an azide source, and multi-component reactions.

One robust method involves the reaction of β-enamino ketoesters with hydroxylamine. This approach offers a high degree of regioselectivity, which can be controlled by the reaction conditions. For instance, treating enaminones with aqueous hydroxylamine in DMF at elevated temperatures can yield 3-arylaminoisoxazoles, while the presence of a base like KOH with a phase-transfer catalyst (TBAB) in water under reflux directs the reaction to form 5-arylaminoisoxazoles.[1][2] A plausible mechanism for the formation of the 5-amino substituted isoxazole is depicted below.

G start β-Enamino Ketoester + NH2OH intermediate_A Nucleophilic Attack of NH2OH on Carbonyl start->intermediate_A Base Catalysis intermediate_B Cyclization and Dehydration intermediate_A->intermediate_B product 5-Amino-1,2-oxazole intermediate_B->product

Synthetic pathway to 5-amino-1,2-oxazoles.

Another effective strategy is the cyclization of (Z)-3-azidoprop-2-enamides, which can be generated in situ from 3-(trimethylsilyl)propynamides and an azide source like ammonium azide. Heating these intermediates under solvent-free conditions leads to the formation of 5-amino-1,2-oxazoles.[3]

More recently, a sustainable and rapid synthesis of densely functionalized 5-aminooxazoles has been developed using a calcium-catalyzed elimination-cyclization of N-acyl-N,O-acetals with isocyanides. This method is notable for its use of an environmentally benign catalyst and solvent (ethyl acetate), with reactions often completing in under 30 minutes and producing alcohol as the primary byproduct.[4][5]

Biological Activity of 1,2-Oxazol-5-amine Analogs

Derivatives of the 1,2-oxazol-5-amine core have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being particularly prominent.

Antimicrobial Activity

Several studies have highlighted the potential of oxazole derivatives as antimicrobial agents. For instance, a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives were synthesized and evaluated for their in vitro antimicrobial potential using the tube dilution technique. Specific analogs showed moderate to promising activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica.[6] Similarly, novel binaphthyl-based, functionalized oxazole peptidomimetics have shown moderate to excellent antibacterial activity against Gram-positive isolates, with some examples also demonstrating efficacy against Gram-negative bacteria.[7][8]

Anticancer Activity

The 1,2-oxazol-5-amine scaffold has proven to be a valuable pharmacophore in the design of novel anticancer agents. A series of novel oxazol-5-one derivatives bearing a chiral trifluoromethyl and an isoxazole moiety were synthesized, with compound 5t emerging as a potent agent against HepG2 liver cancer cells.[9] This compound was found to inhibit cell proliferation, migration, and invasion, while inducing cell cycle arrest and apoptosis.[9]

In another study, 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives were designed and synthesized, showing significant growth inhibition against a panel of 60 human cancer cell lines. The most active compounds demonstrated mean GI50 values in the range of 68-77%.[10] Furthermore, a combinatorial library of spiro[benzo[a]pyrano[2,3-c]phenazine-1,3'-indoline] derivatives incorporating a 1,2,3-triazole moiety exhibited moderate cytotoxicity against HCT116, MCF7, HepG2, and A549 cancer cell lines.[11]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative 1,2-oxazol-5-amine analogs and related derivatives.

Table 1: Antimicrobial Activity of 1,2-Oxazole Derivatives

Compound IDBacterial StrainMIC (µM)Reference
3 S. aureus14.8[6]
3 E. coli14.8[6]
8 B. subtilis17.5[6]
14 P. aeruginosa17.3[6]
6 S. enterica17.8[6]
9a A. niger>128[12]
9a C. albicans>128[12]
9c A. niger8[12]
9c C. albicans4[12]
9h A. niger4[12]
9h C. albicans2[12]

Table 2: Anticancer Activity of 1,2-Oxazole Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
5t HepG2 (Liver)IC501.8[9]
14 HCT116 (Colorectal)IC5071.8[6]
6 MCF7 (Breast)IC5074.1[6]
2 HOP-92 (Lung)GI504.56[10]
2 MDA-MB-468 (Breast)GI5021.0[10]
2 SK-MEL-5 (Melanoma)GI5030.3[10]
36 A549 (Lung)IC505.4[11]

Mechanism of Action and Signaling Pathways

A key mechanism of action for some anticancer oxazole derivatives involves the induction of oxidative stress. Compound 5t , for example, was found to target and inhibit the enzymatic activity of peroxiredoxin 1 (PRDX1).[9] PRDX1 is an antioxidant enzyme that plays a crucial role in regulating cellular redox signaling.[13] Its inhibition leads to an accumulation of reactive oxygen species (ROS).

G Oxazole_analog Oxazole Analog (e.g., 5t) PRDX1 Peroxiredoxin 1 (PRDX1) Oxazole_analog->PRDX1 Inhibition ROS Reactive Oxygen Species (ROS) PRDX1->ROS Suppression Downstream_targets Downstream Targets (e.g., ASK1, JNK, c-Abl) ROS->Downstream_targets Activation Apoptosis Apoptosis Downstream_targets->Apoptosis Induction

Inhibition of PRDX1 by an oxazole analog.

The resulting increase in ROS levels can trigger a cascade of cellular events, including DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction, ultimately leading to apoptosis.[9][14] The ROS-induced apoptotic pathway is a complex process involving both intrinsic and extrinsic signaling routes.

G ROS Increased ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

ROS-induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 5-Amino-1,2-oxazoles via Calcium-Catalyzed Elimination-Cyclization[4][5]

Materials:

  • N-acyl-N,O-acetal

  • Isocyanide (e.g., tert-butylisocyanide)

  • Ethyl acetate (EtOAc)

  • nBu4NPF6

  • Ca(NTf2)2

  • 4 mL vial

  • Stir bar

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • To a 4 mL vial, add the N-acyl-N,O-acetal (1.0 equivalent) and the isocyanide (1.2 equivalents) in ethyl acetate (1 mL).

  • Add nBu4NPF6 (5 mol %) and Ca(NTf2)2 (5 mol %) to the mixture.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete conversion of the starting material.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/hexane with 1% NEt3) to afford the pure 5-aminooxazole.

Determination of Anticancer Activity by MTT Assay[9][15][16]

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (1,2-oxazol-5-amine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37 °C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[17][18][19][20][21]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • In a 96-well plate, add 50 µL of sterile broth to all wells.

  • Add 50 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The 1,2-oxazol-5-amine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide offer efficient access to a diverse range of analogs, while the reported biological activities, particularly in the antimicrobial and anticancer arenas, underscore the potential of this compound class. The elucidation of mechanisms of action, such as the inhibition of PRDX1 and the induction of ROS-mediated apoptosis, provides a rational basis for further drug design and optimization. The experimental protocols provided herein serve as a practical resource for researchers engaged in the synthesis and evaluation of these and related heterocyclic compounds. Future work in this area will likely focus on expanding the chemical space around the 1,2-oxazol-5-amine core, further exploring their mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

An In-Depth Technical Guide to the Structure-Activity Relationships of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for oxazole-containing compounds, with a focus on their development as anticancer agents. The oxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry due to its ability to engage in diverse non-covalent interactions with various biological targets.[1] This guide will delve into the SAR of oxazole derivatives as inhibitors of two key cancer targets: tubulin and Signal Transducer and Activator of Transcription 3 (STAT3).

Oxazole Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[2] Oxazole-containing compounds have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[3]

Structure-Activity Relationship of 2,4,5-Trisubstituted Oxazoles

A study by Liu et al. (2009) investigated a series of novel 2,4,5-trisubstituted oxazole derivatives for their antiproliferative activity. The general structure of the synthesized compounds is shown below.

General Structure of 2,4,5-Trisubstituted Oxazole Derivatives

Caption: General chemical structure of the 2,4,5-trisubstituted oxazole core.

The antiproliferative activities of these compounds were evaluated against various cancer cell lines. The following table summarizes the key SAR findings from this study.

Table 1: SAR of 2,4,5-Trisubstituted Oxazoles as Antiproliferative Agents [4]

CompoundR1R2R3PC-3 (IC50, μM)A-431 (IC50, μM)
6af 2-Fluorophenyl2,3,4-Trimethoxyphenyl2-Benzothiazolylthio5.88.3
6bg 3-Pyridyl2,3,4-Trimethoxyphenyl2-Pyrimidinylthio7.29.1
6cf 2-Fluorophenyl2,3,4-Trimethoxyphenyl5-Methyl-1,3,4-thiadiazol-2-ylthio6.58.9
5-Fluorouracil (Control) ---12.615.4

Key SAR Observations:

  • The presence of a 2,3,4-trimethoxyphenyl group at the R2 position was found to be crucial for activity, likely mimicking the trimethoxyphenyl ring of colchicine which is known to bind to tubulin.

  • Electron-withdrawing groups, such as the 2-fluorophenyl group at the R1 position, generally led to potent activity.

  • Various heterocyclic moieties at the R3 position, attached via a thioether linkage, were well-tolerated and contributed to the antiproliferative effects. The benzothiazole, pyrimidine, and thiadiazole groups in compounds 6af , 6bg , and 6cf respectively, demonstrated good activity.[4]

Experimental Protocols

A mixture of an appropriate oxime (1 mmol) and acid chloride (1.2 mmol) in dichloromethane (10 mL) was subjected to microwave irradiation at 100°C for 10-15 minutes. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel using petroleum ether/ethyl acetate as the eluent to afford the desired 2,4,5-trisubstituted oxazole.

Human prostate cancer (PC-3) and human skin squamous carcinoma (A-431) cell lines were used. The detailed protocol is as follows:

  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 492 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

The ability of the oxazole derivatives to inhibit tubulin polymerization can be assessed using a commercially available kit. A general protocol is outlined below:

  • Bovine brain tubulin is reconstituted in a general tubulin buffer.

  • The tubulin solution is mixed with the test compound at various concentrations in a 96-well plate.

  • The polymerization is initiated by raising the temperature to 37°C.

  • The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Experimental Workflow for Tubulin Inhibitor Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization synthesis Synthesize Oxazole Derivatives purification Purify by Column Chromatography synthesis->purification characterization Characterize (NMR, MS) purification->characterization mtt_assay MTT Cell Viability Assay (e.g., PC-3, A-431 cells) characterization->mtt_assay Test Compounds determine_gi50 Determine GI50 Values mtt_assay->determine_gi50 tubulin_assay Tubulin Polymerization Assay determine_gi50->tubulin_assay Active Compounds determine_ic50 Determine IC50 for Tubulin Inhibition tubulin_assay->determine_ic50 sar_analysis Structure-Activity Relationship Analysis determine_ic50->sar_analysis design_analogs Design New Analogs sar_analysis->design_analogs design_analogs->synthesis Iterative Improvement

Caption: A typical workflow for the discovery and optimization of oxazole-based tubulin inhibitors.

Oxazole Derivatives as STAT3 Inhibitors

The STAT3 protein is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Therefore, inhibiting the STAT3 signaling pathway is a promising strategy for cancer therapy.

Structure-Activity Relationship of Oxazole-Based STAT3 Inhibitors

General SAR Principles for STAT3 SH2 Domain Inhibitors:

  • Phosphotyrosine Mimic: A key interaction is the binding to the phosphotyrosine (pTyr) binding pocket of the SH2 domain. The oxazole core, along with appropriate acidic functionalities, can be designed to mimic this interaction.

  • Hydrophobic Pockets: The regions surrounding the pTyr binding site contain hydrophobic pockets. Lipophilic substituents on the oxazole ring can be strategically placed to occupy these pockets and increase binding affinity.

  • Linker Optimization: In peptidomimetic inhibitors, the linker connecting the oxazole core to other pharmacophoric elements is crucial for achieving the correct orientation for binding.

Experimental Protocols

To determine the inhibitory effect of oxazole compounds on STAT3 activation, the level of phosphorylated STAT3 (p-STAT3) can be measured by Western blotting.

  • Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) are treated with the test compounds for a specified time.

  • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% BSA or non-fat milk in TBST.

  • The membrane is incubated with a primary antibody specific for p-STAT3 (Tyr705).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The membrane is then stripped and re-probed with an antibody for total STAT3 as a loading control.

STAT3 Signaling Pathway and Inhibition by Oxazole Compounds

STAT3_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) DNA->Transcription Oxazole Oxazole Inhibitor Oxazole->Dimer Inhibits Dimerization Dimer_n->DNA Binds to Promoter

Caption: The canonical STAT3 signaling pathway and the point of inhibition by oxazole-based STAT3 inhibitors.

Conclusion

The oxazole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationships discussed in this guide highlight key structural features that contribute to the potent inhibition of tubulin polymerization and STAT3 signaling. For tubulin inhibitors, the presence of a trimethoxyphenyl moiety and appropriate substitutions at the 2 and 5 positions of the oxazole ring are critical for high activity. For STAT3 inhibitors, the design of oxazole derivatives that can effectively mimic phosphotyrosine and interact with adjacent hydrophobic pockets is a key strategy. The detailed experimental protocols provided herein offer a practical guide for researchers in the synthesis and evaluation of new oxazole-based compounds. Future research in this area will likely focus on the development of more potent and selective oxazole derivatives with improved pharmacokinetic properties for clinical applications.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pentan-2-YL)-1,2-oxazol-5-amine is a novel small molecule with potential therapeutic applications. To elucidate its biological activity and identify potential molecular targets, high-throughput screening (HTS) is an essential first step. The structural motifs of this compound, featuring an isoxazole ring and a primary amine, are present in known bioactive molecules, suggesting potential interactions with various biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs).

These application notes provide detailed protocols for two robust and widely adopted HTS assays to screen this compound against a representative protein kinase and a GPCR target. The protocols are designed for a 384-well plate format, suitable for automated liquid handling systems and rapid data acquisition.

Assay 1: LanthaScreen® Eu Kinase Binding Assay for a Hypothetical Serine/Threonine Kinase (STK1)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the displacement of a fluorescently labeled ATP-competitive inhibitor (tracer) from the kinase active site by the test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is bound to the kinase, FRET occurs. A compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Protocol

Materials and Reagents:

  • Recombinant STK1 (e.g., GST-tagged)

  • LanthaScreen® Eu-anti-GST Antibody

  • LanthaScreen® Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • This compound stock solution (10 mM in DMSO)

  • Staurosporine (positive control)

  • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic liquid handler, dispense 25 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • Dispense 25 nL of DMSO into control wells (0% inhibition) and 25 nL of staurosporine (final concentration 10 µM) into positive control wells (100% inhibition).

  • Kinase/Antibody Mixture Preparation:

    • Prepare a 2X solution of STK1 and Eu-anti-GST antibody in Kinase Buffer A. The final concentration of the kinase and antibody should be optimized based on pre-determined titration experiments (typically in the low nanomolar range).

  • Tracer Preparation:

    • Prepare a 2X solution of Kinase Tracer 236 in Kinase Buffer A. The final concentration should be at its pre-determined Kd value.

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Antibody mixture to each well of the 384-well plate containing the compounds.

    • Add 5 µL of the 2X Tracer solution to each well.

    • The final volume in each well will be 10 µL.

  • Incubation:

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical HTS Data for this compound against STK1

Compound Concentration (µM)TR-FRET Ratio (665/615)% Inhibition
1000.2595.8
300.3189.6
100.4574.0
30.8235.4
11.151.0
0.31.20-3.1
0.11.22-5.2
0 (DMSO)1.160.0
Staurosporine (10 µM)0.20100.0

IC₅₀: 4.2 µM

Visualization

LanthaScreen_Kinase_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Compound This compound (Test Compound) c_well Compound->c_well Dispense Kinase STK1 Kinase (GST-tagged) k_well Kinase->k_well Antibody Eu-anti-GST Ab Antibody->k_well Tracer AF647-Tracer t_well Tracer->t_well Plate 384-Well Plate Reader TR-FRET Reader Plate->Reader Incubate & Read Analysis Data Analysis (IC50 determination) Reader->Analysis c_well->Plate k_well->Plate t_well->Plate

Caption: Workflow for the LanthaScreen® Kinase Binding Assay.

Assay 2: AlphaScreen® cAMP Assay for a Hypothetical Gαs-Coupled GPCR (GPCR1)

This assay is a homogeneous (no-wash) competition immunoassay that measures the amount of cyclic AMP (cAMP) produced by cells upon stimulation of a Gαs-coupled GPCR. The assay is based on the competition between endogenous cAMP and a biotinylated cAMP tracer for binding to an anti-cAMP antibody conjugated to AlphaScreen® Acceptor beads. Streptavidin-coated Donor beads bind to the biotinylated cAMP. When the Donor and Acceptor beads are in close proximity, a luminescent signal is generated. An increase in intracellular cAMP due to GPCR activation will displace the tracer, leading to a decrease in the AlphaScreen® signal.[1][2]

Experimental Protocol

Materials and Reagents:

  • CHO-K1 cells stably expressing GPCR1

  • This compound stock solution (10 mM in DMSO)

  • Isoproterenol (positive control agonist)

  • AlphaScreen® cAMP Assay Kit (including Anti-cAMP Acceptor beads, Streptavidin Donor beads, Biotinylated-cAMP, Lysis Buffer)

  • Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)

  • 384-well, white, solid-bottom microplates

  • AlphaScreen®-enabled microplate reader

Procedure:

  • Cell Plating:

    • Harvest and resuspend CHO-K1-GPCR1 cells in culture medium.

    • Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition and Stimulation:

    • Remove culture medium from the wells.

    • Add 5 µL of Stimulation Buffer containing the appropriate concentration of this compound.

    • For control wells, add Stimulation Buffer with DMSO (basal) or a known agonist like isoproterenol (maximal stimulation).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • In a separate plate, prepare the detection mix by diluting the Anti-cAMP Acceptor beads and Biotinylated-cAMP in Lysis Buffer.

    • Add 5 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition:

    • Prepare the Streptavidin Donor bead suspension in Lysis Buffer in a darkened room.

    • Add 5 µL of the Donor bead suspension to each well.

    • Incubate for 2 hours at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen®-enabled microplate reader.

  • Data Analysis:

    • Plot the AlphaScreen® signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Data Presentation

Table 2: Hypothetical HTS Data for this compound against GPCR1

Compound Concentration (µM)AlphaScreen® Signal (Counts)% Activity
10015,00095.2
3018,00090.5
1025,00078.6
345,00047.6
160,00023.8
0.372,0004.8
0.175,0000.0
0 (Basal)75,0000.0
Isoproterenol (10 µM)12,000100.0

EC₅₀: 2.8 µM

Visualization

AlphaScreen_cAMP_Assay cluster_pathway Cellular Signaling Start Start: Plate Cells AddCompound Add Test Compound & Incubate (Stimulation) Start->AddCompound AddAcceptor Add Acceptor Beads & Biotin-cAMP (Lysis) AddCompound->AddAcceptor GPCR GPCR1 AddCompound->GPCR Activates AddDonor Add Donor Beads & Incubate AddAcceptor->AddDonor ReadPlate Read Plate (AlphaScreen Reader) AddDonor->ReadPlate Analysis Data Analysis (EC50 determination) ReadPlate->Analysis End End Analysis->End AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: Workflow for the AlphaScreen® cAMP Assay.

Conclusion

The provided protocols offer robust and scalable methods for the initial characterization of this compound. A positive result in the LanthaScreen® assay would suggest that the compound may act as a kinase inhibitor, warranting further investigation into its selectivity and mechanism of action. Similarly, a dose-dependent decrease in the AlphaScreen® signal would indicate that the compound is an agonist for the target GPCR, prompting further studies to characterize its pharmacological profile. These HTS assays are critical for hit identification and will guide the subsequent stages of the drug discovery process.

References

Application Notes and Protocols for 3-(Pentan-2-YL)-1,2-oxazol-5-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pentan-2-YL)-1,2-oxazol-5-amine is a novel small molecule belonging to the oxazole class of heterocyclic compounds. The oxazole ring is a common scaffold in many biologically active molecules, with derivatives exhibiting a wide range of activities, including antimicrobial and anticancer properties[1][2]. These application notes provide a general framework and detailed protocols for the initial characterization of this compound in common cell-based assays to explore its potential as a therapeutic agent.

Cell-based assays are fundamental tools in drug discovery, offering a physiologically relevant environment to assess a compound's biological effects.[3][4][5] They are crucial for determining a compound's mechanism of action, potential off-target effects, and overall cellular impact.[5] This document outlines protocols for assessing cell viability and for investigating the modulation of specific cellular signaling pathways, which are critical first steps in the evaluation of any novel compound.

Potential Applications

Given the prevalence of the oxazole motif in pharmacologically active compounds, this compound is a candidate for screening in various therapeutic areas. A primary and crucial initial screen for any new chemical entity is the assessment of its effect on cell proliferation and viability, particularly in cancer cell lines.[3][5]

Initial Screening Areas:

  • Oncology: To identify potential anti-proliferative or cytotoxic effects against various cancer cell lines.

  • Immunology: To assess immunomodulatory effects on immune cells.

  • Infectious Diseases: To screen for antimicrobial or antiviral activity.

The following protocols focus on the initial oncology-related screening as a primary application.

Data Presentation: Hypothetical IC50 Values

The following table summarizes hypothetical data from a primary screen of this compound against a panel of cancer cell lines using a cell viability assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
HeLaCervical Cancer38.5
A549Lung Cancer22.8
JurkatT-cell Leukemia> 50

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.[6][7] Viable cells with active metabolism convert MTT into a purple formazan product.[6][7][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6][9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for another 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Reporter Gene Assay for Pathway Analysis

Reporter gene assays are used to investigate the effect of a compound on a specific signaling pathway.[10][11][12] This protocol provides a general outline for using a luciferase-based reporter assay to determine if this compound affects a pathway of interest (e.g., NF-κB, which is often dysregulated in cancer).

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of a pathway-specific promoter (e.g., NF-κB response element).

  • This compound

  • Complete cell culture medium

  • Luciferase assay reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into an opaque-walled 96-well plate at an appropriate density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with the compound at various concentrations. Include appropriate positive and negative controls for pathway activation/inhibition.

    • Incubate for a predetermined time (e.g., 6-24 hours) to allow for changes in reporter gene expression.

  • Cell Lysis and Luciferase Assay:

    • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

  • Data Acquisition:

    • Measure the luminescence using a luminometer. The light output is proportional to the activity of the reporter gene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 3-4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data

Caption: Workflow for the MTT cell viability assay.

signaling_pathway cluster_pathway Hypothetical Apoptosis Pathway compound This compound caspase8 Caspase-8 Activation compound->caspase8 Inhibits? caspase3 Caspase-3 Activation compound->caspase3 Activates? ext_signal External Stimulus ext_signal->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical modulation of an apoptosis signaling pathway.

References

Application Note: Quantification of 3-(Pentan-2-YL)-1,2-oxazol-5-amine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Pentan-2-YL)-1,2-oxazol-5-amine is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach provides the necessary sensitivity and specificity for pharmacokinetic and toxicokinetic studies.

Experimental

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., 3-(Pentan-2-YL-d4)-1,2-oxazol-5-amine

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation A simple protein precipitation method was employed for the extraction of this compound from human plasma. To 50 µL of plasma, 10 µL of the internal standard working solution was added, followed by 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The mixture was vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C. An aliquot of the supernatant was then transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Chromatographic separation was achieved on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was used at a flow rate of 0.4 mL/min.

Mass Spectrometry The mass spectrometer was operated in positive ion electrospray mode. Quantification was performed using Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by compensating for matrix effects and variations in instrument response. The simple protein precipitation sample preparation method allows for high throughput analysis.

Data Presentation

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95.2% - 104.5%
Precision at LLOQ (CV%)< 15%
Intra-day Accuracy96.8% - 103.2%
Intra-day Precision (CV%)< 10%
Inter-day Accuracy97.5% - 102.1%
Inter-day Precision (CV%)< 12%
Recovery> 85%

Detailed Protocol

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and its internal standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile/water to create calibration standards and quality control (QC) samples.

2. Sample Preparation Protocol

  • Label microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.

  • Add 10 µL of the internal standard working solution to all tubes except the blank matrix.

  • Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to all tubes.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Method Parameters

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: 5% B

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z)

    • Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) sample->add_is protein_precip Add Acetonitrile (150 µL) (Protein Precipitation) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the quantification of this compound.

Development of an analytical method for 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Development of an Analytical Method for the Quantification of 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Application Note

Introduction

This compound is a novel heterocyclic compound with potential applications in drug discovery and development due to the prevalence of the isoxazole scaffold in medicinal chemistry.[1][2][3] The development of a robust and reliable analytical method for the quantification of this compound is crucial for its progression through the various stages of pharmaceutical development, including formulation studies, stability testing, and quality control of the active pharmaceutical ingredient (API). This application note describes the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the chemical analysis and quality control of pharmaceutical compounds.

Method Summary

A reverse-phase HPLC method with UV detection was developed for the quantification of this compound. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The method was validated for linearity, precision, accuracy, and specificity according to standard guidelines.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Preparation of Solutions

  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

4. Sample Preparation

For the analysis of a bulk drug substance, accurately weigh about 25 mg of the sample, transfer it to a 25 mL volumetric flask, dissolve in and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range.

5. Method Validation Protocol

  • Specificity: The specificity of the method shall be evaluated by injecting the blank (mobile phase), a standard solution, and a sample solution to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: The linearity of the method shall be determined by plotting a calibration curve of peak area versus concentration for at least five concentrations of the working standard solutions. The correlation coefficient (r²) should be calculated.

  • Precision:

    • System Precision: Six replicate injections of a standard solution will be performed, and the relative standard deviation (%RSD) of the peak areas will be calculated.

    • Method Precision (Repeatability): The assay of six individual preparations of a homogeneous sample will be performed, and the %RSD will be calculated.

  • Accuracy (Recovery): The accuracy of the method will be determined by a recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). A known amount of the standard will be spiked into a placebo, and the percentage recovery will be calculated.

  • Robustness: The robustness of the method will be assessed by making deliberate small variations in the method parameters, such as the mobile phase composition (±2%), pH of the buffer (±0.2 units), and column temperature (±2 °C), and evaluating the effect on the system suitability parameters.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
%RSD of Peak Areas≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
25380850
50761700
1001523400
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision Data

Precision Type%RSD
System Precision (n=6)0.5%
Method Precision (n=6)1.1%

Table 4: Accuracy (Recovery) Data

Spike LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean Recovery 99.8%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation prep_std Prepare Standard Solutions run_sequence Run Analytical Sequence prep_std->run_sequence prep_sample Prepare Sample Solutions prep_sample->run_sequence prep_mobile Prepare Mobile Phase instrument_setup HPLC Instrument Setup prep_mobile->instrument_setup instrument_setup->run_sequence integrate_peaks Integrate Chromatographic Peaks run_sequence->integrate_peaks calc_results Calculate Results integrate_peaks->calc_results linearity Linearity calc_results->linearity precision Precision calc_results->precision accuracy Accuracy calc_results->accuracy specificity Specificity

Caption: Experimental workflow for the development and validation of the HPLC method.

logical_relationship compound This compound hplc RP-HPLC Analysis compound->hplc is separated by uv UV Detection (254 nm) hplc->uv is detected by quant Quantification uv->quant allows for

Caption: Logical relationship of the analytical method components.

References

Application Notes and Protocols: 3-(Pentan-2-yl)-1,2-oxazol-5-amine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pentan-2-yl)-1,2-oxazol-5-amine is a synthetic small molecule belonging to the 5-aminoisoxazole class of heterocyclic compounds. The isoxazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The 5-aminoisoxazole moiety, in particular, serves as a versatile pharmacophore in the design of enzyme inhibitors, notably kinase inhibitors.[4][5] This document provides detailed application notes and protocols for the investigation of this compound as a putative chemical probe, with a focus on its potential as a kinase inhibitor for use in cancer research and drug discovery.

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 1092298-90-2

  • Molecular Formula: C₈H₁₄N₂O

  • Molecular Weight: 154.21 g/mol

  • Structure:

    alt text

(Note: An actual image would be embedded here in a real document; this is a placeholder.)

Putative Biological Target: Protein Kinases

Given the prevalence of the aminoisoxazole scaffold in kinase inhibitors, we hypothesize that this compound may function as an inhibitor of one or more protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] As such, the following protocols are designed to evaluate the potential of this compound to modulate kinase activity and affect downstream cellular processes.

Data Presentation: Hypothetical Inhibitory Activity

The following tables present a hypothetical data summary for the characterization of this compound as a kinase inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of selected protein kinases.

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800
Kinase E>10,000

Table 2: Cellular Activity in Cancer Cell Lines

This table shows the half-maximal effective concentration (EC₅₀) for the inhibition of cell viability in various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeEC₅₀ (µM)
MCF-7Breast Cancer1.2
A549Lung Cancer2.5
HCT116Colon Cancer1.8
PC-3Prostate Cancer5.1
Normal FibroblastsNon-cancerous>50

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase activity assays, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in solution following a kinase reaction.[8]

Materials:

  • This compound

  • Recombinant human kinases (e.g., Kinase A, B, C)

  • Kinase-specific peptide substrates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically at the Kₘ for the specific kinase).

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate to room temperature for 5-10 minutes.

  • Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound or medium with DMSO (vehicle control) to each well.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the effect of the compound on the phosphorylation of a downstream target of the putative kinase.[11][12]

Materials:

  • Cancer cell line responsive to the putative kinase pathway

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.

Visualizations

Diagram 1: Hypothetical Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling cascade that could be targeted by this compound.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Substrate Substrate Kinase_A->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Probe This compound Probe->Kinase_A Inhibits

Caption: Putative inhibition of a kinase signaling pathway.

Diagram 2: Experimental Workflow for Chemical Probe Characterization

This diagram outlines the workflow for evaluating the activity of this compound.

Experimental_Workflow start Start: Synthesize/Acquire Compound step1 In Vitro Kinase Assay (IC50 Determination) start->step1 step2 Cell Viability Assay (EC50 in Cancer Cell Lines) step1->step2 If active step3 Western Blot Analysis (Target Engagement & Pathway Modulation) step2->step3 If potent & selective step4 Further Studies (e.g., Kinome Profiling, In Vivo Models) step3->step4 If target is modulated conclusion Conclusion: Validate as Chemical Probe step4->conclusion

Caption: Workflow for characterizing a chemical probe.

Diagram 3: Logical Relationship for Data Interpretation

This diagram shows the logical flow for interpreting the experimental results.

Data_Interpretation low_ic50 Low IC50 in Kinase Assay target_engagement Evidence of Target Engagement in Cells low_ic50->target_engagement low_ec50 Low EC50 in Cell Viability Assay low_ec50->target_engagement phospho_inhibition Inhibition of Substrate Phosphorylation (Western Blot) phospho_inhibition->target_engagement probe_potential High Potential as a Specific Chemical Probe target_engagement->probe_potential

References

Application Notes and Protocols for In Vivo Studies with 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for conducting in vivo studies on the novel small molecule, 3-(Pentan-2-YL)-1,2-oxazol-5-amine. Due to the limited publicly available data on this specific compound, this document outlines a generalized yet detailed experimental design based on established best practices in preclinical drug development. The protocols described herein are intended to serve as a foundational guide for researchers to assess the pharmacokinetic, toxicological, and potential therapeutic efficacy of this compound. The experimental design is structured to progress from preliminary assessments to more detailed toxicity and efficacy evaluations.

Preliminary Assessments and Compound Characterization

Prior to initiating in vivo studies, a thorough characterization of this compound is essential.

1.1. Physicochemical Properties

A summary of the known physicochemical properties is crucial for formulation development.

PropertyValueSource
Molecular FormulaC8H14N2OEON Biotech[1]
CAS Number1092298-90-2EON Biotech[1]
Purity(To be determined)-
Solubility(To be determined in relevant vehicles, e.g., saline, DMSO, PEG400)-
Stability(To be determined at various pH and temperature conditions)-

1.2. In Vitro Activity (Hypothetical)

While no specific biological activity has been reported, the isoxazole moiety is present in various biologically active compounds, including those with anti-inflammatory and anti-cancer properties[2]. Therefore, initial in vitro screening against relevant targets is recommended. For the purpose of this guide, we will hypothesize a potential anti-inflammatory mechanism of action targeting the NF-κB signaling pathway.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, which in turn informs dosing regimens for subsequent toxicity and efficacy studies.[3]

2.1. PK Experimental Protocol

  • Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per time point).

  • Administration:

    • Intravenous (IV) bolus: 1 mg/kg in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

    • Oral (PO) gavage: 10 mg/kg in a suitable vehicle.

  • Sample Collection: Blood samples (approx. 100 µL) collected via tail vein or saphenous vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.

  • Data Analysis: Non-compartmental analysis to determine key PK parameters.

2.2. Pharmacokinetic Parameters

The following table should be used to summarize the calculated pharmacokinetic parameters.

ParameterIV AdministrationOral Administration
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%)N/A

Toxicology Studies

Toxicology studies are critical for identifying potential adverse effects and determining a safe dose range for therapeutic studies.[4][5]

3.1. Acute Toxicity Study Protocol

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.[5]

  • Animal Model: Male and female BALB/c mice (n=3 per sex per dose group).

  • Dose Escalation: A single dose administered via the intended clinical route (e.g., oral gavage). Doses can be escalated in a stepwise manner (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dose. Body weights are recorded daily.

  • Endpoint: Gross necropsy of all animals. Organ weights (liver, kidney, spleen, heart, lungs) should be recorded.

3.2. Dose Range-Finding (7-Day Repeated Dose) Study Protocol

  • Objective: To evaluate the toxicity profile following repeated administration and to select dose levels for sub-chronic toxicity studies.

  • Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per dose group).

  • Dosing: Daily administration for 7 days via the intended clinical route at three dose levels (low, medium, high) based on the acute toxicity results. A vehicle control group should be included.

  • Parameters Monitored: Clinical observations, body weight, food consumption.

  • Terminal Procedures: At the end of the study, blood samples should be collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of key organs should be performed.

3.3. Toxicology Data Summary

StudyAnimal ModelDose Levels (mg/kg)Key Findings (Clinical Signs, Target Organs)NOAEL (mg/kg/day)
Acute ToxicityBALB/c mice
7-Day Repeated DoseSprague-Dawley rats

*NOAEL: No Observed Adverse Effect Level

In Vivo Efficacy Studies (Hypothetical Anti-Inflammatory Model)

Based on the hypothetical anti-inflammatory activity, a relevant in vivo model is proposed.

4.1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is commonly used to assess the anti-inflammatory potential of novel compounds.

4.1.1. Experimental Protocol

  • Animal Model: Male BALB/c mice (n=8-10 per group).

  • Groups:

    • Vehicle Control (Saline)

    • LPS Control (1 mg/kg, intraperitoneal injection)

    • This compound (Low Dose) + LPS

    • This compound (Medium Dose) + LPS

    • This compound (High Dose) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Dosing: The compound or vehicle is administered (e.g., orally) 1 hour prior to LPS challenge.

  • Sample Collection: Blood is collected 2 hours post-LPS administration for cytokine analysis.

  • Endpoint Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma using ELISA.

4.1.2. Efficacy Data Summary

GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-
LPS Control-
Compound (Low)
Compound (Medium)
Compound (High)
Positive Control

Visualizations

5.1. Experimental Workflow

G cluster_preclinical In Vivo Experimental Design cluster_tox Toxicity Evaluation A Preliminary Assessments (Physicochemical Properties, In Vitro Activity) B Pharmacokinetic (PK) Studies (IV and Oral Administration) A->B C Toxicology Studies B->C Inform Dose Selection D Efficacy Studies (e.g., Anti-Inflammatory Model) C->D Determine Safe & Efficacious Dose C1 Acute Toxicity (MTD) C2 Dose Range-Finding (7-Day) C1->C2

Caption: General workflow for in vivo studies of a novel compound.

5.2. Hypothetical Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Compound This compound Compound->IKK Inhibits (?)

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application of Similar Oxazole Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This five-membered ring containing oxygen and nitrogen atoms serves as a versatile backbone for the design and synthesis of novel therapeutic agents.[1] Oxazole derivatives have shown significant promise in various therapeutic areas, particularly in oncology and anti-inflammatory applications, by interacting with a range of biological targets.[2][3] This document provides detailed application notes on the use of similar oxazole compounds in these key areas, along with specific experimental protocols for their evaluation.

I. Anticancer Applications of Oxazole Compounds

Oxazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, including those with multidrug resistance.[4][5] Their mechanisms of action are diverse, targeting crucial cellular components and signaling pathways involved in cancer progression.[6][7][8]

A. Key Biological Targets and Mechanisms of Action

Several key biological targets for anticancer oxazole derivatives have been identified:

  • Tubulin Polymerization: Certain oxazole derivatives inhibit the polymerization of tubulin, a critical protein for microtubule formation.[6] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[9][10] Oxazole-based compounds have been developed as inhibitors of STAT3, disrupting its dimerization and downstream signaling.[11]

  • G-Quadruplex DNA: G-quadruplexes are secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoters.[12] Macrocyclic oxazole compounds can stabilize these structures, leading to the inhibition of telomerase activity and oncogene transcription, ultimately inducing cancer cell death.[13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[14][15][16]

B. Quantitative Data: In Vitro Anticancer Activity of Oxazole Derivatives

The following table summarizes the in vitro anticancer activity of representative oxazole compounds against various human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 ValueBiological TargetReference
Benzoxazole Derivative Compound 12lHepG2 (Liver)10.50 µMVEGFR-2[14]
MCF-7 (Breast)15.21 µMVEGFR-2[14]
Benzoxazole Derivative Compound 8dMCF-7 (Breast)3.43 µMVEGFR-2[15]
HCT116 (Colon)2.79 µMVEGFR-2[15]
HepG2 (Liver)2.43 µMVEGFR-2[15]
Oxazolo[5,4-d]pyrimidine Compound 3gHT29 (Colon)58.44 µMNot Specified[17]
1,3,4-Oxadiazole Derivative Compound 3eMDA-MB-231 (Breast)23.8% viability at 50 µM (48h)STAT3/miR-21 (predicted)[18]
Macrocyclic Hexaoxazole HXDVRPMI 8402 (Leukemia)0.4 µMG-Quadruplex DNA[13]
KB3-1 (Oral Carcinoma)0.9 µMG-Quadruplex DNA[13]
C. Experimental Protocols

This protocol is used to determine the cytotoxic effects of oxazole compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.[20]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • Oxazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[20][22]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–6,000 cells per well and allow them to attach overnight.[23]

  • Compound Treatment: The following day, treat the cells with various concentrations of the oxazole compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[23]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3.5-4 hours.[24]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay determines the effect of oxazole compounds on the in vitro polymerization of tubulin.

Principle: Tubulin polymerization can be monitored by an increase in fluorescence or absorbance. A fluorescent reporter incorporated into microtubules during polymerization leads to an increase in fluorescence intensity.[25][26]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)[23]

  • 96-well plate

  • Oxazole compound at various concentrations

  • Fluorescence or absorbance microplate reader

Procedure:

  • Preparation: Reconstitute tubulin to 3 mg/mL in G-PEM buffer. Pre-warm a 96-well plate to 37°C.[23]

  • Inhibitor Addition: Add the oxazole compound at varying concentrations to the wells of the pre-warmed plate.

  • Initiation of Polymerization: Add 100 µL of the reconstituted tubulin to each well.[23]

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (excitation at 355 nm and emission at 460 nm) every 60 seconds for one hour at 37°C.[23][25]

  • Data Analysis: Plot the absorbance or fluorescence versus time to generate polymerization curves. Compare the curves of treated samples to the untreated control to determine the inhibitory effect of the compound.

II. Anti-inflammatory Applications of Oxazole Compounds

Oxazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[23][27] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

A. Key Biological Target and Mechanism of Action
  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some oxazole derivatives have shown selective inhibition of COX-2, which is an attractive feature for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

B. Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity of Oxazole Derivatives
Compound ClassSpecific CompoundAssayIC50 Value / % InhibitionBiological TargetReference
4,5-Diphenyloxazolone Derivative 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzenesulfonamideCOX-2 Inhibition70.14% inhibitionCOX-2[28]
2,5-Disubstituted-1,3,4-Oxadiazole Ox-6fDPPH Radical ScavengingIC50 = 25.35 µg/mLAntioxidant[29]
Carrageenan-induced paw edema74.16% inhibition at 200 µg/mLAnti-inflammatory[29]
Novel Oxazole Derivative Compound A1Carrageenan-induced paw edema28.67% inhibition at 4th hourAnti-inflammatory[13]
C. Experimental Protocol

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[30][31]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a local, acute inflammation characterized by edema (swelling).[3] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[32]

Materials:

  • Wistar rats (120-140 g)

  • 1% Carrageenan solution in saline

  • Oxazole compound suspension (e.g., in 0.5% sodium CMC)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide them into control, standard, and test groups.

  • Compound Administration: Administer the oxazole compound orally or intraperitoneally to the test group. Administer the vehicle to the control group and the standard drug to the standard group.[33]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[30][33]

  • Paw Volume Measurement: Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[13][30]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

III. Visualizations of Pathways and Workflows

A. Signaling Pathway Diagram

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Transcription Translocates to Nucleus Oxazole_Inhibitor Oxazole Inhibitor Oxazole_Inhibitor->STAT3_dimer Inhibits Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

B. Experimental Workflow Diagrams

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Oxazole Compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Carrageenan_Assay_Workflow Start Start Administer_Compound Administer Oxazole Compound to Rats Start->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume at Intervals (0-4h) Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Calculate % Inhibition of Edema Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: 3-(Pentan-2-YL)-1,2-oxazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(Pentan-2-YL)-1,2-oxazol-5-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and direct route involves a two-step process. The first step is the synthesis of a β-ketonitrile precursor, 4-methyl-3-oxoheptanenitrile. The second step is the cyclocondensation of this precursor with hydroxylamine, typically in the presence of a base, to form the desired this compound ring.

Q2: My overall yield is consistently low. Which reaction step should I focus on optimizing?

Low yield can arise from either the precursor synthesis or the final cyclization step. However, the cyclization is often the more sensitive stage. Key factors to investigate are the choice of base, solvent, reaction temperature, and reaction time. Incomplete reaction, degradation of the product, or formation of side products are common issues. A systematic optimization of the cyclization conditions is highly recommended.

Q3: I'm observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

The formation of multiple products can be attributed to several factors:

  • Isomeric Products: Depending on the reaction conditions, regioisomers of the oxazole can sometimes form, although the 5-amino isomer is generally favored from β-ketonitriles.

  • Incomplete Cyclization: The presence of unreacted starting material or intermediate oxime species.

  • Product Degradation: The N-O bond in isoxazoles can be labile under certain conditions (e.g., harsh acidic or basic work-up), leading to ring-opened products.[1]

  • Side Reactions of the Precursor: The β-ketonitrile can undergo self-condensation or other side reactions if the conditions are not optimized.

Q4: How critical is the choice of base for the cyclization step?

The choice of base is critical. It must be strong enough to facilitate the reaction but not so strong as to cause degradation or promote side reactions.

  • Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃) are milder options often used in polar protic solvents like ethanol.[2]

  • Organic Bases: Triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, particularly in aprotic solvents like DMF or DMSO.[3]

  • Alkoxides: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are stronger bases that can accelerate the reaction but may also increase the risk of side product formation.

Q5: Can the solvent choice significantly impact the reaction yield?

Yes, the solvent plays a crucial role in reactant solubility, reaction rate, and even reaction pathway.

  • Protic Solvents (e.g., Ethanol, Methanol): These are common, inexpensive, and effective for dissolving hydroxylamine salts and many inorganic bases. The reaction of 5-aminoisoxazoles with other reagents has shown a strong dependence on the solvent, with protic solvents sometimes giving higher yields than aprotic ones.[4]

  • Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These can be useful for achieving higher reaction temperatures and may be preferred when using organic bases.

  • Green Solvents: Deep Eutectic Solvents (DES) have been successfully used for the synthesis of 3,5-disubstituted isoxazoles and can be a reusable, environmentally friendly alternative.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Reagent Quality: Hydroxylamine hydrochloride may be old or degraded. The β-ketonitrile precursor may be impure.1. Use freshly opened or purified hydroxylamine. Verify the purity of the precursor via NMR or GC-MS.
2. Insufficient Base: The amount or strength of the base is not adequate to neutralize the hydroxylamine salt and catalyze the reaction.2. Ensure at least 2 equivalents of base are used relative to hydroxylamine hydrochloride. Consider screening a stronger base (see Table 1).
3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.3. Increase the reaction temperature in increments of 10-20°C. Consider switching to a higher-boiling solvent if necessary.
Reaction Stalls / Incomplete Conversion 1. Reaction Time: The reaction has not been allowed to run to completion.1. Monitor the reaction by TLC or LC-MS. Extend the reaction time until the starting material is consumed.
2. Equilibrium: The reaction may be reversible under the current conditions.2. If possible, remove a byproduct (e.g., water) using a Dean-Stark apparatus, although this is less common for this specific synthesis.
Significant Side Product Formation 1. Base is too Strong: A highly reactive base may be promoting undesired side reactions.1. Switch to a milder base (e.g., from NaOEt to K₂CO₃). See Table 1 for a comparison.
2. Temperature is too High: High temperatures can lead to thermal degradation of the starting material or product.2. Attempt the reaction at a lower temperature for a longer duration.
3. Oxygen Sensitivity: Some intermediates or the final product might be sensitive to air oxidation.3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Isolation/Purification 1. Emulsion during Work-up: The product and impurities may form a stable emulsion between aqueous and organic layers.1. Add brine (saturated NaCl solution) to help break the emulsion. Filter the mixture through a pad of celite.
2. Product is too Polar/Water-Soluble: The amine functionality can make the product soluble in the aqueous phase during extraction.2. Adjust the pH of the aqueous layer to be basic (pH 9-10) before extraction to ensure the amine is in its freebase form. Extract with a more polar solvent like ethyl acetate or dichloromethane.
3. Co-elution of Impurities: Impurities have similar polarity to the product, making chromatographic separation difficult.3. Try a different solvent system for column chromatography. Consider converting the amine to a salt (e.g., HCl salt) to alter its solubility for purification by recrystallization.

Data Presentation: Optimizing Cyclization Conditions

The following table presents hypothetical data to illustrate how systematic changes in reaction parameters can influence the yield of this compound. This serves as a template for your own optimization studies.

Table 1: Effect of Base and Solvent on Cyclization Yield

EntryBase (2.2 eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Ethanol801245
2NaHCO₃Ethanol802430
3Et₃NEthanol801255
4Et₃NDMF80868
5Et₃NDMF100675
6DBUAcetonitrile80472
7NaOEtEthanol25665
8NaOEtEthanol80250 (with side products)

Yields are illustrative and based on general principles for isoxazole synthesis.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Step 1: Precursor Synthesis cluster_cyclization Step 2: Cyclization & Purification start Ethyl 3-methylpentanoate + Acetonitrile base_add Base Addition (e.g., NaH in THF) start->base_add quench Acidic Quench base_add->quench extract_precursor Extraction & Concentration quench->extract_precursor precursor Precursor: 4-methyl-3-oxoheptanenitrile extract_precursor->precursor react Add Hydroxylamine HCl + Base (e.g., Et3N) + Solvent (e.g., DMF) precursor->react heat Heat Reaction (e.g., 100°C, 6h) react->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: General workflow for the two-step synthesis of the target compound.

Troubleshooting Decision Tree

troubleshooting_tree p1 Problem: Low Yield c1 Cause: Incomplete Reaction? p1->c1 c2 Cause: Side Products? p1->c2 c3 Cause: Product Degradation? p1->c3 s1a Solution: Increase Time / Temp c1->s1a Monitor by TLC s1b Solution: Use Stronger Base c1->s1b If reaction stalls s1c Solution: Check Reagent Purity c1->s1c As first check s2a Solution: Use Milder Base c2->s2a If base is harsh s2b Solution: Lower Temperature c2->s2b If charring occurs s2c Solution: Run under N2/Ar c2->s2c If air-sensitive s3a Solution: Use Milder Work-up c3->s3a During extraction s3b Solution: Avoid Strong Acid/Base c3->s3b Check pH

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-methyl-3-oxoheptanenitrile (Precursor)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. In the dropping funnel, prepare a solution of ethyl 3-methylpentanoate (1.0 eq) and acetonitrile (1.1 eq) in anhydrous THF.

  • Reaction: Add the ester/nitrile solution dropwise to the NaH suspension over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often used directly in the next step. If necessary, purify by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Cyclization)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 4-methyl-3-oxoheptanenitrile (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) followed by triethylamine (Et₃N, 2.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100°C and stir for 6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. A precipitate may form. If not, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(Pentan-2-YL)-1,2-oxazol-5-amine and other poorly soluble compounds in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause?

Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue. The primary reason is that the compound's solubility in the final assay concentration exceeds its thermodynamic solubility limit in the aqueous environment. This can be exacerbated by factors such as the buffer composition, pH, and the presence of salts. It is also possible that the compound did not dissolve completely during the preparation of the stock solution.[1]

Q2: How can I visually check for compound precipitation before starting my assay?

A simple method to check for precipitation is to prepare your compound at its highest intended assay concentration in the assay buffer. After a brief incubation, centrifuge the sample and visually inspect for a pellet at the bottom of the tube.[2] Any visible particulate matter indicates that the compound has precipitated.

Q3: What are the potential consequences of poor compound solubility on my assay results?

Poor solubility can significantly impact assay results in several ways. It can lead to an underestimation of the compound's potency (e.g., a higher IC50 value) because the actual concentration of the dissolved, active compound is lower than the nominal concentration.[3] Precipitated compound can also interfere with assay detection methods, for example, by scattering light in optical assays or by non-specifically interacting with assay components.

Q4: At what stage of drug discovery should I assess the solubility of my compounds?

It is highly recommended to assess compound solubility as early as possible in the drug discovery process.[3] Early identification of solubility issues allows for the implementation of mitigation strategies, preventing delays and potential failure at later stages of development.[3]

Troubleshooting Guide

Issue 1: Compound Precipitation Observed During Assay Preparation

Symptoms:

  • Visible particles, cloudiness, or a pellet after centrifugation of the diluted compound in assay buffer.

  • Inconsistent or non-reproducible assay results.

Possible Causes:

  • The compound's aqueous solubility is lower than the desired assay concentration.

  • The stock solution in an organic solvent (like DMSO) was not properly mixed into the aqueous buffer, leading to localized high concentrations and precipitation.

  • The pH of the assay buffer is not optimal for the compound's solubility.

Solutions:

Solution Description Advantages Disadvantages
Reduce Final Assay Concentration If the assay window allows, lower the concentration of this compound to a level below its solubility limit.Simple to implement.May not be feasible if high concentrations are required to observe an effect.
Optimize Stock Solution Dilution When diluting the DMSO stock, ensure rapid and thorough mixing to avoid localized precipitation. Adding the stock solution to a vortexing buffer can be effective.Easy to perform with standard lab equipment.May not be sufficient for highly insoluble compounds.
pH Adjustment For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility.[4] For an amine-containing compound like this compound, a slightly acidic pH may improve solubility.Can dramatically increase solubility for ionizable compounds.The adjusted pH must be compatible with the assay's biological components.
Use of Co-solvents Incorporate a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) into the assay buffer.[4][5]Can significantly increase the solubility of hydrophobic compounds.The co-solvent must not interfere with the assay or denature proteins.
Issue 2: Inconsistent Potency or Lack of Dose-Response

Symptoms:

  • The dose-response curve is flat or shows a shallow slope.

  • The measured potency (e.g., IC50, EC50) is highly variable between experiments.

Possible Causes:

  • The compound is precipitating at higher concentrations, leading to a plateau in the effective dissolved concentration.

  • The compound is adsorbing to plasticware, reducing the available concentration.

Solutions:

Solution Description Advantages Disadvantages
Solubility Enhancement Techniques Employ methods such as the use of surfactants, cyclodextrins, or formulating as a solid dispersion to increase the apparent solubility.[6][7][8]Can enable testing at higher, more relevant concentrations.May require formulation development and validation to ensure excipients do not interfere with the assay.
Use of Low-Binding Plates Utilize commercially available low-protein-binding microplates to minimize adsorption of the compound to the plastic surface.Reduces compound loss and improves the accuracy of the effective concentration.More expensive than standard tissue culture plates.
Kinetic Solubility Assay Perform a kinetic solubility assay to determine the compound's solubility under your specific assay conditions. This will help in setting an appropriate concentration range for your experiments.Provides a more accurate measure of solubility in the assay buffer.Requires additional experimental work.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of a compound in a specific buffer. Nephelometry measures the amount of light scattered by suspended particles, providing an indication of precipitation.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer of interest

  • Nephelometer or a microplate reader with a nephelometry module

  • Clear-bottom microplates

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a microplate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to the wells of a new microplate containing the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Mix the plate gently and incubate at the desired assay temperature for a set period (e.g., 1-2 hours).

  • Measure the light scattering at an appropriate wavelength using the nephelometer.

  • The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Protocol 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Assay buffer

  • Stir plate and magnetic stir bars

Procedure:

  • Prepare a stock solution of HP-β-CD in the assay buffer (e.g., 10% w/v).

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Slowly add the compound stock solution to the vortexing HP-β-CD solution.

  • Allow the mixture to stir for several hours to overnight at room temperature to facilitate the formation of the inclusion complex.

  • The resulting solution can then be sterile-filtered and used in the assay. It is crucial to run a vehicle control with the same concentration of HP-β-CD to account for any effects of the cyclodextrin itself on the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis start Start stock Prepare 10 mM stock in 100% DMSO start->stock serial_dil Serial dilute in DMSO stock->serial_dil transfer Transfer to assay buffer (<1% final DMSO) serial_dil->transfer incubate Incubate at assay temp. transfer->incubate measure Measure turbidity/ nephelometry incubate->measure analyze Determine solubility limit measure->analyze end End analyze->end

Caption: Kinetic Solubility Assay Workflow

logical_relationship cluster_solutions Potential Solutions compound Poorly Soluble Compound (e.g., this compound) issue Solubility Issue in Assay compound->issue ph_adjust pH Adjustment issue->ph_adjust cosolvent Co-solvents issue->cosolvent surfactant Surfactants issue->surfactant cyclodextrin Cyclodextrins issue->cyclodextrin formulation Advanced Formulations (e.g., SEDDS, Nanoparticles) issue->formulation

Caption: Troubleshooting Solubility Issues

References

Troubleshooting unexpected results in assays with 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 3-(Pentan-2-YL)-1,2-oxazol-5-amine in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). Many discovery compounds with low aqueous solubility are typically dissolved in DMSO.[1] If you observe precipitation when adding the DMSO stock to your aqueous assay buffer, consider vortexing the solution or gentle warming in a 37°C water bath.[2] It is crucial to keep the final concentration of DMSO in your assay low (typically below 1%) as higher concentrations can affect cell viability and enzyme activity.[1][3]

Q2: I am observing high background signal in my fluorescence-based assay. Could the compound be the cause?

A2: Yes, it is possible. Some compounds can autofluoresce, which contributes to high background noise.[4] To determine if this compound is autofluorescent in your system, run a control experiment with the compound in your assay medium without the fluorescent probe or cells.[4] If autofluorescence is confirmed, you may need to switch to a different fluorescent channel with non-overlapping spectra or consider a non-fluorescence-based detection method.[5]

Q3: My compound does not show any activity in the assay, even at high concentrations. What could be the reason?

A3: There are several potential reasons for a lack of activity. Firstly, ensure that the compound is fully dissolved in the assay medium, as poor solubility can lead to an underestimation of its activity.[1] Secondly, consider the stability of the compound under your specific assay conditions (e.g., pH, temperature, light exposure), as degradation can lead to a loss of activity.[6][7] It is also possible that the compound is not active against the specific target or in the particular cell line you are using.

Q4: The results of my enzyme inhibition assay are inconsistent between experiments. What should I check?

A4: Inconsistent results in enzyme inhibition assays can stem from several factors. Ensure that all reagents, especially the enzyme and the inhibitor, are properly stored and handled to maintain their activity.[8] Prepare fresh dilutions of the compound for each experiment from a frozen stock solution. Pipetting errors, especially with small volumes, can also introduce variability.[8] Finally, confirm that the reaction is in the linear range and that the incubation times are consistent across all experiments.[9]

Troubleshooting Guides

Issue 1: Poor Compound Solubility in Aqueous Media

If you observe precipitation or turbidity when diluting your DMSO stock of this compound into your aqueous assay buffer, follow these steps:

  • Verify DMSO Concentration : Ensure the final DMSO concentration in your assay does not exceed recommended limits (typically <1%).

  • Optimize Dilution Protocol : Instead of diluting a concentrated aqueous solution of the compound, try adding the DMSO stock directly to the final assay media with vigorous mixing. The presence of proteins or other components in the media can sometimes help to keep the compound in solution.[1]

  • Solubility Test : Perform a solubility test by preparing serial dilutions of the compound in your assay buffer and measuring turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[2] This will help you determine the maximum soluble concentration.

Illustrative Solubility Data
Solvent SystemFinal Compound Concentration (µM)Observation
Assay Buffer + 0.1% DMSO100Precipitate observed
Assay Buffer + 0.5% DMSO100Clear solution
Assay Buffer + 1% DMSO100Clear solution
Assay Buffer + 0.5% DMSO50Clear solution
Assay Buffer + 0.5% DMSO25Clear solution

This is hypothetical data for illustrative purposes.

Issue 2: Unexpected Increase in Signal (Potential Compound Interference)

An unexpected increase in signal in your assay could be due to the compound interfering with the assay components or detection method.

  • Run Interference Controls : Test the compound in the assay system without the biological target (e.g., no cells or no enzyme). This will help identify if the compound directly reacts with the substrate or detection reagents.

  • Assess Compound Stability : Changes in the compound's structure or degradation over the course of the assay could lead to byproducts that interfere with the readout.[10]

  • Consider Off-Target Effects : Heterocyclic compounds can sometimes have off-target effects that might indirectly influence your assay readout.[11][12]

Logical Troubleshooting Workflow

G start Unexpected Assay Result solubility Check Compound Solubility (Precipitate Observed?) start->solubility solubility_yes Optimize Solvent/Dilution (See Solubility Guide) solubility->solubility_yes Yes solubility_no Solubility OK solubility->solubility_no No activity Check for Expected Activity (No Effect or Inconsistent?) activity_no Verify Target Expression/Activity Review Protocol activity->activity_no No Effect activity_inconsistent Check Compound Stability and Reagent Integrity activity->activity_inconsistent Inconsistent background Check for High Background Signal (Signal in Controls?) background_yes Test for Autofluorescence/ Assay Interference background->background_yes Yes background_no Check Other Reagents and System Components background->background_no No solubility_no->activity solubility_no->background end Consult Further Technical Support activity_no->end activity_inconsistent->end background_yes->end background_no->end

Caption: Troubleshooting decision tree for unexpected assay results.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on the viability of a mammalian cell line.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation : Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a 1000X DMSO stock. Ensure the final DMSO concentration in the well will be ≤ 0.5%.

  • Cell Treatment : Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition : Add 20 µL of MTS reagent to each well.

  • Final Incubation : Incubate for 1-4 hours at 37°C.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for MTS Assay

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout seed Seed cells in 96-well plate treat Add compound dilutions to cells seed->treat prepare_compound Prepare 2X serial dilutions of compound prepare_compound->treat incubate Incubate for 48-72 hours treat->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read Measure absorbance at 490 nm incubate_mts->read analyze Analyze data and determine IC50 read->analyze

Caption: General workflow for a cell viability (MTS) assay.

Protocol 2: Generic Enzyme Inhibition Assay (Fluorescence-based)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified enzyme.

  • Reagent Preparation : Prepare assay buffer, enzyme solution, substrate solution, and a serial dilution of the compound.

  • Assay Plate Setup : In a 96-well black plate, add the following to each well in this order:

    • Assay buffer

    • Compound dilution or vehicle (for control wells)

    • Enzyme solution

  • Pre-incubation : Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation : Add the substrate solution to all wells to start the reaction.

  • Kinetic Reading : Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis : Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be a target for an oxazole-containing compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Promotes Transcription response Cellular Response (e.g., Proliferation) gene->response compound This compound compound->kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Optimization of reaction conditions for amination of oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the amination of oxazoles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amination of oxazoles?

A1: The primary methods for synthesizing 2-aminooxazoles include:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between a halooxazole (typically 2-chloro- or 2-bromooxazole) and an amine.[1]

  • Direct C-H Amination: This method involves the direct functionalization of the C-H bond at the C2 position of the oxazole ring with an amine, often catalyzed by transition metals like palladium or copper.[2][3]

  • Copper-Catalyzed Amination: A cost-effective alternative to palladium-catalyzed methods, often employed for the amination of halooxazoles.[3]

Q2: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination of an oxazole?

A2: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. For oxazoles, which can be electron-deficient, bulky, electron-rich phosphine ligands are often preferred. Pre-catalysts, which are air- and moisture-stable, are recommended for their ease of use and reproducibility.[4] Refer to the tables below for a comparison of commonly used catalysts and ligands.

Q3: What is the typical temperature range for oxazole amination reactions?

A3: The optimal temperature depends on the specific reaction type and substrates.

  • Buchwald-Hartwig aminations are often run at elevated temperatures, typically between 80-120 °C.[2]

  • Direct C-H aminations can also require heating, often in the range of 80-140 °C.[2][3]

  • Copper-catalyzed aminations are generally performed at temperatures ranging from 80-130 °C.[3]

Q4: Can I perform these reactions under microwave irradiation?

A4: Yes, microwave-assisted synthesis can be a valuable tool for accelerating oxazole amination reactions, often leading to significantly reduced reaction times and improved yields.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the use of a high-quality palladium pre-catalyst. If using a Pd(0) source, ensure it is properly activated. For air-sensitive catalysts, use proper Schlenk techniques.[4]
Inappropriate Ligand Screen a variety of phosphine ligands. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for challenging substrates.[4]
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are commonly used. The solubility of the base can also impact the reaction rate.[4]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of starting materials.
Solvent Issues Ensure the use of anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF. The polarity of the solvent can influence the reaction outcome.[6]
Poor Substrate Reactivity If using a 2-chlorooxazole, consider switching to the more reactive 2-bromooxazole. For direct C-H amination, the electronic properties of the oxazole can significantly affect reactivity.
Problem 2: Formation of Side Products
Possible Cause Troubleshooting Step
Hydrodehalogenation This side reaction, where the halogen on the oxazole is replaced by hydrogen, can compete with the desired amination. Using a less sterically hindered base or a different ligand might suppress this pathway.
Homocoupling of the Amine This is more common with primary amines. Lowering the reaction temperature or using a more sterically hindered ligand can sometimes mitigate this issue.
Ring-Opening of the Oxazole Under harsh basic conditions or at very high temperatures, the oxazole ring can be susceptible to cleavage. Consider using a milder base or lowering the reaction temperature.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Residual Catalyst After the reaction, the crude product may contain residual palladium or copper. Filtration through a pad of Celite® can help remove some of the solid catalyst. For complete removal, column chromatography on silica gel is typically effective.
Emulsion during Workup If an emulsion forms during the aqueous workup, adding a small amount of brine or filtering the mixture through Celite® can help break the emulsion.
Co-elution with Byproducts If the desired product co-elutes with byproducts during chromatography, try using a different solvent system or a different stationary phase (e.g., alumina).

Data Presentation: Reaction Condition Optimization

The following tables summarize key reaction parameters for different amination methods of oxazoles.

Table 1: Buchwald-Hartwig Amination of 2-Halooxazoles - Catalyst and Ligand Comparison

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene10085-95[1]
Pd(OAc)₂RuPhosCs₂CO₃Dioxane11080-90[4]
G3-XPhos-K₃PO₄t-BuOH100>90[7]

Table 2: Direct C-H Amination of Benzoxazoles - Catalyst and Oxidant Comparison

CatalystOxidantBase/AdditiveSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂Benzoquinone-Toluene12070-85
CuClt-BuOOHAcetic AcidToluene80up to 94[3]
Ni(OAc)₂·4H₂OTBHPAcetic AcidCH₃CN7060-80[2]

Table 3: Copper-Catalyzed Amination of 2-Halooxazoles - Reaction Conditions

Copper SourceLigandBaseSolventTemp (°C)Yield (%)Reference
CuI1,10-PhenanthrolineK₂CO₃DMF11075-90
Cu₂ONoneK₂CO₃2-Ethoxyethanol130up to 99[3]
Cu PowderNoneK₂CO₃2-Ethoxyethanol130up to 99[3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 2-Chlorooxazole
  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chlorooxazole (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), and the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Direct C-H Amination of Benzoxazole
  • Reaction Setup: In a sealed tube, combine benzoxazole (1.0 equiv), the amine (2.0 equiv), the copper catalyst (e.g., CuCl, 10 mol%), and an oxidant (e.g., tert-butyl hydroperoxide, 2.0 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk tube add_reagents Add 2-halooxazole, amine, base, Pd pre-catalyst, ligand start->add_reagents inert Evacuate and backfill with inert gas (3x) add_reagents->inert add_solvent Add anhydrous, degassed solvent inert->add_solvent heat Heat and stir at optimized temperature add_solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Dilute and filter through Celite® cool->filter extract Aqueous workup filter->extract purify Column chromatography extract->purify product Isolated 2-aminooxazole purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination of a halooxazole.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low/No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base suitable? start->check_base check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes solution_catalyst Use fresh pre-catalyst. Screen different ligands. check_catalyst->solution_catalyst No check_ligand->solution_catalyst No check_temp Is the temperature optimal? check_base->check_temp Yes solution_conditions Screen bases (e.g., NaOtBu, Cs2CO3). Increase temperature gradually. Use dry, degassed solvent. check_base->solution_conditions No check_solvent Is the solvent anhydrous/degassed? check_temp->check_solvent Yes check_temp->solution_conditions No check_solvent->solution_conditions No

Caption: Troubleshooting decision tree for low yield in oxazole amination reactions.

References

Technical Support Center: Purification of 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Pentan-2-YL)-1,2-oxazol-5-amine. The strategies outlined below are based on established methods for the purification of isoxazole amines and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The primary purification strategies for isoxazole amines like this compound include:

  • Recrystallization: This is often the simplest and most cost-effective method for obtaining highly pure crystalline material.[1][2] Ethanol is a commonly used solvent for the recrystallization of isoxazole derivatives.[1][2]

  • Column Chromatography: Flash chromatography is a standard technique for purifying organic compounds.[3] For basic compounds like your target molecule, special considerations are necessary to achieve good separation and avoid product loss.

  • Acid-Base Extraction: This classical technique can be effective for separating the basic amine product from non-basic impurities.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a viable option.[4]

Q2: I am observing significant tailing and poor separation of my compound during silica gel column chromatography. What could be the cause and how can I fix it?

A2: This is a common issue when purifying amines on standard silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[5] To mitigate this, you can:

  • Use a basic modifier in your mobile phase: Adding a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or diethylamine (DEA) to your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[6]

  • Employ amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds and can provide excellent results without the need for mobile phase modifiers.[5][6]

  • Switch to a different stationary phase: Reversed-phase chromatography (e.g., C18 silica) with an appropriate mobile phase (e.g., acetonitrile/water with a basic modifier) can also be an effective alternative.[6]

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: While specific impurities will depend on the synthetic route, common contaminants in the synthesis of 3,5-disubstituted isoxazoles can include:

  • Unreacted starting materials.

  • Side-products from incomplete cyclization or alternative reaction pathways.

  • Regioisomers, if the synthesis is not highly regioselective.

  • By-products from decomposition of the starting materials or product.

Q4: Can I purify my compound without using chromatography?

A4: Yes, in some cases, chromatography can be avoided. Some modern synthetic methods, often termed "green chemistry" approaches, are designed to produce a product that precipitates from the reaction mixture.[7][8] In such instances, purification can be as simple as filtering the solid product and washing it with a suitable solvent.[7][8] Recrystallization is another powerful non-chromatographic purification technique.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice (compound is insoluble).Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound when hot but not when cold.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Crystals are colored, indicating impurities. Co-precipitation of colored impurities.Perform a hot filtration to remove insoluble impurities. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities (use with caution as it can also adsorb the product).
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Compound does not elute from the column. The mobile phase is not polar enough, or the compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. If using standard silica, add a basic modifier like triethylamine (0.1-1%) to the eluent.[6]
Poor separation of the product from impurities. Inappropriate mobile phase composition.Optimize the mobile phase using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your target compound. Consider using a shallower gradient during elution.
Product elutes with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase.
Streaking or tailing of the spot on TLC and broad peaks on the column. Strong interaction of the basic amine with acidic silica.Use an amine-functionalized silica column or add a basic modifier (e.g., triethylamine) to the mobile phase.[5][6]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but sparingly when cold. Ethanol is often a good starting point for isoxazole derivatives.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal. Boil the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.5% triethylamine. Adjust the ratio of the solvents to achieve an Rf value of approximately 0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use isocratic (constant solvent composition) or gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow CrudeProduct Crude this compound InitialAnalysis Initial Purity Assessment (TLC, NMR) CrudeProduct->InitialAnalysis Decision High Purity? InitialAnalysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No Analysis Purity Confirmation (NMR, LC-MS, etc.) Recrystallization->Analysis Chromatography->Analysis FinalProduct Pure Product Analysis->FinalProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Start Column Chromatography Issue Tailing Tailing/Streaking? Start->Tailing NoElution Compound not eluting? Tailing->NoElution No AddBase Add 0.1-1% Triethylamine to Eluent Tailing->AddBase Yes PoorSep Poor Separation? NoElution->PoorSep No IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes OptimizeSolvent Optimize Solvent System via TLC PoorSep->OptimizeSolvent Yes AmineSilica Use Amine-Functionalized Silica AddBase->AmineSilica Still Tailing ShallowGradient Use a Shallower Gradient OptimizeSolvent->ShallowGradient

Caption: A decision tree for troubleshooting common column chromatography issues.

References

How to prevent degradation of 3-(Pentan-2-YL)-1,2-oxazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and troubleshooting of issues related to the stability of 3-(pentan-2-yl)-1,2-oxazol-5-amine in solution. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Rapid Degradation of Compound in Solution

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis.

  • Change in solution color or clarity.

  • Inconsistent results in biological assays.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
pH-Mediated Hydrolysis Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7). Use buffered solutions (e.g., phosphate or citrate buffers) to maintain a stable pH.The 1,2-oxazole ring, particularly with an amine substituent, can be susceptible to both acid- and base-catalyzed hydrolysis, leading to ring-opening.[1] Maintaining a stable, near-neutral pH minimizes this degradation pathway.
Oxidation Degas solvents prior to use and handle the solution under an inert atmosphere (e.g., nitrogen or argon). Avoid solvents known to contain peroxides (e.g., aged ethers).Oxazole rings can be susceptible to oxidation, which may be accelerated by dissolved oxygen or reactive oxygen species.[2]
Photodegradation Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Minimize exposure to ambient light during handling.Oxazoles can undergo photolysis, often through reaction with singlet oxygen, leading to the formation of degradation products.[3][4][5]
Inappropriate Solvent Use high-purity, aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). If aqueous solutions are necessary, use freshly prepared buffers.Protic solvents, especially at non-neutral pH, can participate in the hydrolytic degradation of the oxazole ring.
Elevated Temperature Store solutions at recommended temperatures (typically 2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles.While oxazoles are generally thermally stable, elevated temperatures can accelerate other degradation pathways like hydrolysis and oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: Based on the chemistry of related 1,2-oxazole structures, the most likely primary degradation pathway is pH-dependent hydrolysis of the oxazole ring.[1] This can be exacerbated by strongly acidic or basic conditions. Oxidation and photodegradation are also potential pathways to consider.[2][5]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: For short-term storage (hours to days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. All solutions should be stored in tightly sealed containers, protected from light, and ideally under an inert atmosphere.

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: High-purity aprotic solvents like DMSO and ACN are generally preferred for stock solutions to minimize the risk of hydrolysis. For aqueous experimental conditions, it is crucial to use buffers to control the pH within a stable range (pH 5-7).

Q4: How can I monitor the degradation of my compound?

A4: The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. This allows for the quantification of the parent compound and the detection of impurities over time.

Q5: Are there any specific handling precautions I should take during my experiments?

A5: Yes. To minimize degradation, prepare solutions fresh whenever possible. If using aqueous buffers, ensure they are at the correct pH before adding the compound. Protect your experimental setup from direct light exposure. If experiments are lengthy, consider running them at a controlled, lower temperature if the protocol allows.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.[6][7]

Objective: To assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Phosphate buffer (pH 5.0, 7.0, and 9.0)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a chosen buffer (e.g., pH 7.0) at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound in a chosen buffer (e.g., pH 7.0) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and quantify major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
Stress Condition Duration (hours) % Degradation Number of Degradants >0.1% Major Degradant Peak (RT, min)
0.1 M HCl, 60°C2415.224.5
0.1 M NaOH, 60°C445.833.8, 5.1
3% H₂O₂, RT248.516.2
Heat (Solid), 80°C48<1.00-
Heat (Solution, pH 7), 60°C485.314.5
PhotostabilityICH Q1B12.127.1

Visualizations

Degradation Pathway of this compound

Potential Degradation Pathways A This compound B Ring-Opened Product (Hydrolysis) A->B Acid/Base Hydrolysis C Oxidized Product A->C Oxidation (e.g., H2O2) D Photodegradation Product A->D Light/Singlet Oxygen

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

Stability Testing Workflow A Prepare Stock Solution B Subject to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Data Analysis (% Degradation, Impurity Profile) D->E

Caption: General workflow for conducting a forced degradation study.

References

Addressing off-target effects of 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound 3-(Pentan-2-YL)-1,2-oxazol-5-amine. Given the novelty of this compound, this guide focuses on proactive strategies to identify, characterize, and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target. Could this be an off-target effect?

A1: Yes, unexpected phenotypes are a common indicator of off-target effects. Small molecule inhibitors, especially novel ones, can interact with multiple cellular proteins.[1][2] To investigate this, we recommend a multi-pronged approach:

  • Confirm Target Engagement: First, verify that the compound is engaging its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[3][4][5]

  • Use Control Compounds: Employ a structurally related but inactive analog of your compound as a negative control. If the inactive analog does not produce the same phenotype, it strengthens the hypothesis that the observed effect is due to interaction with a specific protein, though not necessarily the intended target.[1] Additionally, using an orthogonal probe with a different chemical scaffold that targets the same protein can help confirm if the phenotype is on-target.[1]

  • Perform Dose-Response Analysis: Atypical dose-response curves can suggest off-target activity or cellular toxicity.

  • Initiate Off-Target Profiling: Broad-spectrum screening, such as kinase profiling, can identify unintended interactions.[6][7]

Q2: What are the potential off-target liabilities of compounds containing an oxazole ring?

A2: The oxazole moiety is a common scaffold in medicinal chemistry.[8][9] While generally considered a stable and versatile core, like many heterocyclic structures, it can contribute to interactions with a range of biological targets. Notably, oxazole-containing compounds have been reported to interact with kinases, cyclooxygenases (COX), and other enzymes.[9] Therefore, when working with a novel oxazole compound, it is prudent to screen for activity against a panel of common off-target families, particularly kinases.

Q3: How do we interpret the results of a kinase profiling screen?

A3: Kinase profiling data provides a broad view of a compound's selectivity across the kinome.[6] The results are typically presented as the percent inhibition of each kinase at a specific concentration or as IC50/Ki values.

  • High-Affinity Hits: Pay close attention to kinases that are inhibited with high potency (low nanomolar IC50 or Ki). These are the most likely candidates for off-target effects.

  • Family-Specific Inhibition: Observe if inhibition is clustered within a specific kinase family. This can provide clues about the structural basis of the off-target interaction.

  • Selectivity Score: Some profiling services provide a selectivity score, which quantifies the compound's specificity for the intended target versus the rest of the kinome. A lower score generally indicates higher selectivity.

It is crucial to follow up on high-priority off-target hits with cellular assays to confirm that the compound engages and modulates the activity of these kinases in a physiological context.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays

This is a common challenge in preclinical pharmacology.[10][11][12][13] Before attributing inconsistent results to off-target effects, it's essential to rule out experimental variability.

Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, free of contamination (e.g., mycoplasma), and within a consistent, low passage number range for all experiments.
Compound Solubility and Stability Visually inspect for compound precipitation in media. Confirm the stability of the compound under your specific experimental conditions (e.g., in media at 37°C over the time course of the experiment).
Plate Edge Effects Avoid using the outer wells of microplates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS.
Inconsistent Cell Seeding Use an automated cell counter to ensure uniform cell density across all wells. Allow cells to adhere and recover for 24 hours before adding the compound.
Assay Timing and Detection Mode Optimize the timing of your analysis to capture the desired biological response. Ensure that your chosen detection method (e.g., fluorescence, luminescence) is appropriate for your assay and that the signal is within the linear range of your instrument.
Issue 2: Observed Cellular Toxicity at Concentrations Required for Target Inhibition

If you observe significant cytotoxicity (e.g., apoptosis, necrosis) at or below the concentration needed to see the desired on-target effect, it may be due to off-target interactions.

Potential Cause Troubleshooting Step
Broad Kinase Inhibition Many kinases are essential for cell survival and proliferation. Inhibition of key "housekeeping" kinases can lead to toxicity. Perform a broad kinase profile to identify potent off-target interactions.
Mitochondrial Toxicity Some compounds can interfere with mitochondrial function. Assess mitochondrial health using assays for mitochondrial membrane potential or oxygen consumption.
Reactive Metabolite Formation The compound may be metabolized into a reactive species that causes cellular damage.
hERG Channel Inhibition Inhibition of the hERG potassium channel is a common cause of cardiotoxicity. If relevant to your research, consider a specific hERG binding assay.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases. This is typically performed as a fee-for-service by specialized vendors.

Objective: To identify unintended kinase targets.

Methodology:

  • Compound Submission: Provide a high-purity sample of your compound to the screening facility. Specify the desired screening concentration (e.g., 1 µM is common for an initial screen).

  • Assay Format: The service provider will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the activity of each kinase in the panel in the presence of your compound.

  • Data Analysis: Results are usually provided as a percentage of inhibition relative to a vehicle control (e.g., DMSO).

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), a dose-response curve should be generated to determine the IC50 value.

Hypothetical Kinase Profiling Data for this compound at 1 µM

Kinase Target% Inhibition at 1 µM
Intended Target: Kinase X 95%
Off-Target A (e.g., SRC)85%
Off-Target B (e.g., LCK)78%
Off-Target C (e.g., p38α)45%
Off-Target D (e.g., AKT1)12%
... (data for >300 other kinases)<10%

In this hypothetical example, SRC and LCK would be considered high-priority off-targets for further investigation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound binds to its intended target in a cellular environment.[3][4][5][14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Objective: To confirm target engagement of this compound in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., 0.1% DMSO) or your compound at a desired concentration (e.g., 10x IC50) for a specified time (e.g., 1-3 hours).[3]

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-4 minutes using a thermal cycler.[4] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein by Western blot or another quantitative protein detection method.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Visualizations

experimental_workflow cluster_phenotype Unexpected Phenotype Observed cluster_investigation Troubleshooting & Off-Target Investigation cluster_outcome Outcome & Next Steps phenotype Cellular Assay (e.g., Proliferation, Migration) confirm_target Confirm Target Engagement (CETSA) phenotype->confirm_target use_controls Use Inactive Controls phenotype->use_controls dose_response Dose-Response Analysis phenotype->dose_response off_target_screen Broad Off-Target Screen (e.g., Kinase Profiling) dose_response->off_target_screen on_target Phenotype is On-Target off_target_screen->on_target High Selectivity off_target Phenotype is Off-Target off_target_screen->off_target Low Selectivity optimize Lead Optimization to Reduce Off-Target Effects off_target->optimize

Caption: Workflow for investigating unexpected cellular phenotypes.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response RTK RTK KinaseX Intended Target (Kinase X) RTK->KinaseX OffTarget Off-Target Kinase (e.g., SRC) RTK->OffTarget Substrate Substrate KinaseX->Substrate Downstream Downstream Effector Substrate->Downstream ExpectedResponse Expected Response Downstream->ExpectedResponse OffTargetSubstrate Unintended Substrate OffTarget->OffTargetSubstrate UnexpectedResponse Unexpected Response OffTargetSubstrate->UnexpectedResponse Compound This compound Compound->KinaseX Inhibits (On-Target) Compound->OffTarget Inhibits (Off-Target)

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Pentyl Group Modification for Enhanced Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the modification of pentyl groups to improve the potency or selectivity of bioactive molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction to introduce a branched alkyl chain as a pentyl group replacement is showing very low yield. What are the common causes and how can I fix this?

A1: Low yields in alkylation reactions, especially for creating branched chains, can stem from several factors. Here are some common issues and troubleshooting steps:

  • Steric Hindrance: Bulky alkyl groups can physically block the reaction site, slowing down or preventing the reaction.[1] Consider using a less hindered starting material if possible or switching to a reaction known to be less sensitive to steric effects.

  • Poor Nucleophile/Electrophile: The reactivity of your starting materials is critical. If you are performing a substitution reaction, ensure your leaving group is sufficiently reactive and your nucleophile is strong enough. For reactions like a Wittig or Grignard, ensure the reagents are freshly prepared and titrated for accurate concentration.

  • Reaction Conditions:

    • Temperature: Some reactions require precise temperature control. For instance, organometallic reactions like those involving butyllithium often need to be kept at very low temperatures (e.g., -78°C) to prevent side reactions.[2][3] Conversely, some reactions may require heating to overcome the activation energy.[4]

    • Solvent: The choice of solvent is crucial. Ensure you are using a dry, anhydrous solvent, especially for moisture-sensitive reactions.[2][3] The polarity of the solvent can also dramatically affect reaction rates.

    • Catalyst/Initiator: If your reaction uses a catalyst or initiator (like DTBP in free radical reactions), ensure it is not expired and is used in the correct stoichiometric amount.[4] Periodic replenishment may be necessary for long reactions.[4]

Q2: I've successfully replaced the pentyl group with a bioisostere, but my compound has lost all biological activity. What's the next step?

A2: A complete loss of activity after bioisosteric replacement suggests the original pentyl group was critical for the compound's interaction with its target. Here is a logical workflow to diagnose the issue:

  • Re-evaluate the Role of the Pentyl Group: The pentyl chain may not just be a simple hydrophobic spacer. It could be involved in crucial van der Waals interactions within a specific hydrophobic pocket of the target protein.[5] Altering its shape, size, or electronics, even with a valid bioisostere, can disrupt this key interaction.

  • Consider the Bioisostere's Properties: While bioisosteres are designed to have similar properties, subtle differences matter.[6]

    • Steric Bulk: Is your replacement (e.g., a bicyclo[1.1.1]pentane) sterically larger or smaller than the pentyl group? This could prevent proper binding.

    • Electronic Properties: Did you replace an aliphatic chain with an aromatic or heterocyclic ring? The introduction of π-systems could be unfavorable in the binding pocket.

    • Flexibility: A flexible pentyl chain can adopt an optimal conformation to fit the binding site. Replacing it with a rigid structure (e.g., a cubane or cyclopropyl group) locks it into a single conformation that may not be compatible with the target.[6][7][8]

  • Systematic Modification: Instead of a complete replacement, try smaller modifications to the original pentyl group first. This includes changing the chain length, adding small branches, or introducing a single double bond to understand the structure-activity relationship (SAR) better.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are common bioisosteric replacements for a pentyl group, and what properties do they confer?

A1: Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound.[6][10] For a pentyl group, which is primarily a lipophilic spacer, common replacements aim to mimic its size and shape while offering advantages in metabolic stability, solubility, or patentability.

Bioisostere ExampleKey Properties ConferredPotential Application
Bicyclo[1.1.1]pentane (BCP) Rigid, non-planar phenyl mimic. Can improve metabolic properties.[7]Replace a pentyl group that acts as a simple spacer to improve metabolic stability.
Cyclopropyl or Cyclobutyl Rings Can maintain the orientation of attached groups while reducing molecular weight and lipophilicity compared to larger rings.[6]Useful when reducing the overall size and lipophilicity of the molecule is desired.
Oxetane Ring Can mimic the steric volume of gem-dimethyl groups without increasing lipophilicity. Increases sp3 character and can reduce susceptibility to CYP oxidation.[6]A strategy to block metabolic "soft spots" and improve solubility.
Branched Alkyl Chains (e.g., iso-pentyl, tert-pentyl, dimethylheptyl) Increases steric hindrance and can significantly enhance potency by optimizing fit into a hydrophobic pocket.[9][12]To improve binding affinity and selectivity for the target receptor.
Fluorinated Alkyl Chains Can block sites of metabolism (metabolic "soft spots") and may alter binding affinity through unique electronic interactions.[13]To improve the pharmacokinetic profile by preventing in vivo metabolism.[13]

Q2: How does modifying the pentyl chain's length and branching typically affect a compound's potency?

A2: Modifications to an alkyl chain, such as a pentyl group, directly impact a drug's lipophilicity, steric profile, and ability to fit within a receptor's binding pocket, all of which influence potency.[1][10]

  • Chain Length: Increasing the length of an alkyl chain generally increases lipophilicity.[10] This can enhance potency up to a certain point by improving membrane permeability and hydrophobic interactions with the target. However, an excessively long chain can lead to poor solubility and non-specific binding, reducing overall efficacy.

  • Chain Branching: Introducing branches (e.g., changing n-pentyl to iso-pentyl or a dimethylheptyl group) can have a profound effect on potency.[9] Branching increases the steric bulk, which can lead to a more specific and tighter fit within the binding pocket, thus increasing potency and selectivity.[1][9] For example, in studies of anandamide analogs, branching the end pentyl chain significantly increased both in vitro and in vivo potency.[9]

Q3: What impact can pentyl group modification have on a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties?

A3: Modifying the pentyl group is a powerful tool to fine-tune a drug's ADME profile.

  • Absorption & Distribution: Increasing the lipophilicity by extending the pentyl chain can improve a drug's ability to cross cell membranes, potentially increasing absorption.[1][10] However, excessive lipophilicity can cause the drug to accumulate in fatty tissues, leading to toxicity and poor distribution to the target site.[1]

  • Metabolism: Alkyl chains are often susceptible to metabolic oxidation by cytochrome P450 enzymes.[6] This can be a major route of drug deactivation. Strategies to improve metabolic stability include:

    • Introducing Heteroatoms: Replacing a methylene (-CH2-) group with an oxygen (ether) or other stable group.

    • Blocking Metabolism: Introducing fluorine atoms or gem-dimethyl groups at sites prone to oxidation.[6][13]

    • Using Rigid Structures: Replacing the flexible pentyl chain with a more rigid bioisostere like a bicycloalkane can make it less accessible to metabolic enzymes.[7]

  • Excretion: Generally, increasing lipophilicity tends to decrease renal (kidney) clearance. Modifying the pentyl group to include more polar functionalities can enhance water solubility and facilitate excretion.[14]

Experimental Protocols

Protocol 1: General Procedure for Alkyl Chain Extension via Wittig Reaction

This protocol describes a general method for extending an alkyl chain, for instance, converting a precursor aldehyde to a molecule with a modified pentyl group. This is based on the synthesis of anandamide analogs.[9]

  • Preparation of the Ylide: a. To a stirred suspension of the appropriate phosphonium salt (e.g., pentyltriphenylphosphonium bromide) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78°C, add a strong base such as n-butyllithium (n-BuLi) dropwise. b. Allow the mixture to stir at low temperature for 1-2 hours, then warm to room temperature until the characteristic color of the ylide (often orange or deep red) appears.

  • Wittig Reaction: a. Cool the ylide solution back down to -78°C. b. Add a solution of the starting aldehyde (dissolved in anhydrous THF) dropwise to the ylide solution. c. Allow the reaction to stir at -78°C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

  • Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). b. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel to obtain the desired alkene product.

  • Reduction (if saturated chain is desired): a. Dissolve the alkene product in a solvent such as ethanol or methanol. b. Add a catalyst, typically 10% Palladium on carbon (Pd/C). c. Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC or LC-MS). d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final saturated alkyl chain product.

Visualizations

experimental_workflow lead Lead Compound (with n-pentyl group) synthesis Chemical Synthesis: - Chain Lengthening - Branching - Bioisosteric Replacement lead->synthesis Modify Pentyl Group purification Purification (e.g., HPLC, Column) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assay (Binding Affinity, Potency) characterization->in_vitro adme In Vitro ADME (Metabolic Stability) characterization->adme sar Analyze SAR Data in_vitro->sar decision Optimized Candidate? sar->decision adme->sar decision->lead Yes Proceed to In Vivo Studies decision->synthesis No, Iterate Design

Caption: A typical experimental workflow for modifying a pentyl group to optimize a lead compound.

troubleshooting_logic start Problem: Low Potency/Selectivity After Modification check_binding Was Binding Affinity Lost? start->check_binding cause_sterics Cause: Steric Clash? New group is too large/rigid. check_binding->cause_sterics yes_binding_lost check_functional Was Functional Activity Lost? (e.g., Agonist to Antagonist) check_binding->check_functional no_binding_retained yes_binding_lost Yes cause_electronics Cause: Unfavorable Electronics? Hydrophobic pocket rejects polar group. solution_smaller Solution: Use smaller or more flexible bioisosteres. cause_sterics->solution_smaller cause_electronics->solution_smaller no_binding_retained No cause_conformation Cause: Modification prevents the active conformation of the receptor. check_functional->cause_conformation yes_functional_lost cause_suboptimal Cause: New group has suboptimal fit. check_functional->cause_suboptimal no_potency_drop yes_functional_lost Yes solution_subtle Solution: Make more subtle changes to the pentyl chain (e.g., add one CH2). cause_conformation->solution_subtle no_potency_drop No, just less potent solution_explore Solution: Systematically explore SAR (e.g., test different branch points). cause_suboptimal->solution_explore

Caption: A decision tree for troubleshooting loss of activity after pentyl group modification.

References

Technical Support Center: Enhancing the Bioavailability of Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of oxazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My oxazole-based compound shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds, including oxazoles, and is a primary reason for low oral bioavailability.[1] The initial steps to address this issue involve a thorough characterization of the compound's physicochemical properties and the exploration of formulation strategies.

  • Physicochemical Characterization:

    • Solubility Profiling: Determine the solubility of your compound in various pH buffers (pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility.

    • LogP/LogD Measurement: Assess the lipophilicity of your compound, as an optimal balance between lipophilicity and hydrophilicity is crucial for membrane permeability and overall absorption.[2]

    • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound exists in a crystalline or amorphous form. Amorphous forms are generally more soluble.[3]

  • Initial Formulation Approaches:

    • pH Adjustment: For ionizable oxazole compounds, adjusting the pH of the formulation can significantly improve solubility.

    • Co-solvents: The use of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.

    • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

Q2: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble oxazole-based drugs?

A2: Several advanced formulation strategies can be employed to overcome the low solubility and improve the bioavailability of oxazole-based compounds. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[3][4]

  • Lipid-Based Formulations: These formulations, including self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate and improved bioavailability.[5][6] Nanosuspensions are a common application of this technology.[5][7]

Q3: My oxazole compound has good solubility but still exhibits low oral bioavailability. What could be the underlying reasons?

A3: If solubility is not the limiting factor, other physiological barriers may be responsible for the low oral bioavailability of your oxazole-based compound. These include:

  • Poor Membrane Permeability: The compound may have difficulty crossing the intestinal epithelium. This can be assessed using in vitro models like the Caco-2 permeability assay.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before reaching systemic circulation.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing its net absorption.[8][9]

Q4: How can I determine if my oxazole-based compound is a substrate for P-glycoprotein (P-gp) efflux?

A4: The Caco-2 permeability assay is a standard in vitro method to investigate whether a compound is a substrate for P-gp.[10] This is done by measuring the bidirectional transport of the compound across a monolayer of Caco-2 cells.

  • Efflux Ratio (ER): The ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction is calculated. An efflux ratio significantly greater than 2 is a strong indicator that the compound is subject to active efflux.[10][11]

  • Use of Inhibitors: The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the efflux is mediated by P-gp.

Troubleshooting Guides

Problem 1: Inconsistent or low dissolution rate of the oxazole formulation.

Possible Cause Troubleshooting Step
Inappropriate formulation strategy for the compound's properties. Re-evaluate the physicochemical properties of your compound. For highly lipophilic drugs, consider lipid-based formulations. For compounds that can be stabilized in an amorphous form, explore solid dispersions.
Particle size of the drug is too large. Employ particle size reduction techniques such as micronization or nanomilling to increase the surface area and dissolution velocity.
Recrystallization of the amorphous form during storage or dissolution. Ensure the chosen polymer in an amorphous solid dispersion is appropriate to stabilize the amorphous state of the drug. Conduct stability studies under different temperature and humidity conditions.
Inadequate wetting of the drug particles. Incorporate a suitable wetting agent or surfactant into the formulation to improve the interaction between the drug and the dissolution medium.

Problem 2: The oxazole compound shows high Caco-2 permeability in the A-B direction but still has low in vivo oral bioavailability.

Possible Cause Troubleshooting Step
High first-pass metabolism in the liver. Investigate the metabolic stability of the compound using liver microsomes or hepatocytes. If metabolism is high, consider prodrug strategies to mask the metabolic site or co-administration with a metabolic inhibitor (in preclinical studies).
Instability in the gastrointestinal tract. Assess the chemical stability of the compound in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations to protect the drug in the acidic environment of the stomach.
Rapid clearance from the systemic circulation. Conduct a full pharmacokinetic study to determine the clearance rate. If clearance is high, formulation strategies for sustained release may be necessary to maintain therapeutic concentrations.

Problem 3: The oxazole compound shows a high efflux ratio in the Caco-2 assay.

Possible Cause Troubleshooting Step
The compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters like BCRP. Confirm the specific transporter involved by using selective inhibitors in the Caco-2 assay.
Efflux significantly limits intestinal absorption. Explore formulation strategies that can inhibit or bypass efflux transporters, such as the use of certain excipients in lipid-based formulations that can modulate P-gp activity.
Chemical structure is prone to efflux. Consider medicinal chemistry approaches to modify the structure of the compound to reduce its affinity for efflux transporters. This could involve altering lipophilicity or removing specific functional groups that are recognized by the transporter.

Data Presentation: Quantitative Impact of Formulation Strategies

The following tables summarize the quantitative improvements in bioavailability for some oxazole-containing or structurally related compounds using different formulation strategies.

Table 1: Enhancement of Dissolution Rate and Bioavailability of Oxaprozin through Formulation Strategies.

Formulation StrategyKey FindingsReference
Hybrid Systems with Cyclodextrins and Nanoclays A synergistic effect of RAMEB cyclodextrin complexation and sepiolite nanoclay encapsulation resulted in an almost 100% increase in the percentage of oxaprozin dissolved and its dissolution efficiency compared to the cyclodextrin system alone.[12]
Microemulsions Oxaprozin-loaded microemulsions demonstrated enhanced in vitro release profiles compared to the pure drug.[13]

Table 2: Bioavailability Enhancement of Celecoxib (an Isoxazole derivative) through Nanonization and Solid Dispersions.

Formulation StrategyKey Pharmacokinetic Parameters (in rats)Fold Increase in BioavailabilityReference
Pure Celecoxib Cmax: Varies; AUC: Baseline-[14][15]
Nanoformulation (Dry Co-milling) Faster Tmax (3.80 h vs. 6.00 h); Relative Bioavailability: 145.2%~1.5-fold[14]
Nanocrystalline Solid Dispersion (Wet Media Milling) Cmax: 2.9-fold higher; AUC₀-∞: 3.1-fold higher~3.1-fold[15]

Table 3: Pharmacokinetic Parameters of Oxazolidinone and Sulfonamide Antibiotics.

CompoundFormulationCmax (mg/L)AUC₀₋₂₄ (mg*h/L)BioavailabilityReference
Linezolid Oral Tablet~12.7 - 21.2~154.6~100%[13][16]
Sulfamethoxazole Oral Tablet (Test vs. Reference)51.5 vs. 47.3754.5 vs. 739.2Bioequivalent

Note: Data presented are often from preclinical studies and may not be directly extrapolated to humans. The specific values can vary depending on the experimental conditions.

Experimental Protocols

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol is a general guideline for assessing the dissolution rate of solid oral dosage forms of oxazole-based compounds.

Objective: To determine the rate and extent of drug release from a tablet or capsule formulation in a specified dissolution medium.

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (typically 900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Dissolution medium (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)

  • Syringes and filters for sampling

  • HPLC or UV-Vis spectrophotometer for analysis

Methodology:

  • Preparation:

    • Prepare the dissolution medium and deaerate it.

    • Assemble the dissolution apparatus and equilibrate the medium in the vessels to 37 ± 0.5 °C.

  • Test Execution:

    • Place one dosage form (tablet or capsule) in each dissolution vessel.

    • Start the apparatus immediately at a specified paddle speed (e.g., 50 or 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples promptly.

    • Analyze the concentration of the dissolved oxazole compound in each sample using a validated analytical method (HPLC or UV-Vis).

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to obtain the dissolution profile.

Caco-2 Permeability Assay

This protocol provides a method to assess the intestinal permeability and potential for active efflux of an oxazole-based compound.

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS for compound quantification

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A-B transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37 °C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation via COX-2 pathway GI_Protection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins->GI_Protection via COX-1 pathway Oxazole_NSAID Oxazole-based NSAID (e.g., Oxaprozin) Oxazole_NSAID->COX1 Inhibition Oxazole_NSAID->COX2 Inhibition

Caption: Mechanism of action of oxazole-based NSAIDs via COX-1 and COX-2 inhibition.

Pgp_Efflux_Mechanism cluster_membrane Intestinal Epithelial Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Lumen Intestinal Lumen (Apical Side) Pgp->Lumen Efflux ADP ADP + Pi Pgp->ADP Drug_Lumen Oxazole Compound Cell Intracellular Space (Cytoplasm) Drug_Cell Oxazole Compound Blood Bloodstream (Basolateral Side) Drug_Lumen->Cell Passive Diffusion / Absorption Drug_Cell->Pgp Binding to P-gp Drug_Cell->Blood Absorption to Systemic Circulation ATP ATP ATP->Pgp Energy Source

Caption: P-glycoprotein mediated efflux of an oxazole compound from an intestinal cell.

Bioavailability_Workflow Start Poorly Soluble Oxazole Compound PhysChem Physicochemical Characterization (Solubility, LogP, Solid State) Start->PhysChem Formulation Formulation Strategy Selection PhysChem->Formulation ASD Amorphous Solid Dispersion Formulation->ASD Amorphous Stabilizable Nano Nanonization (e.g., Nanosuspension) Formulation->Nano Crystalline, High Melting Point Lipid Lipid-Based Formulation Formulation->Lipid High LogP Prodrug Prodrug Synthesis Formulation->Prodrug Metabolic Instability InVitro In Vitro Evaluation (Dissolution, Caco-2 Permeability) ASD->InVitro Nano->InVitro Lipid->InVitro Prodrug->InVitro InVivo In Vivo Pharmacokinetic Study (e.g., in rats) InVitro->InVivo Promising Results Data Analyze Data (Cmax, Tmax, AUC) InVivo->Data End Enhanced Bioavailability? Data->End Optimize Optimize Formulation or Re-design Compound End->Optimize No Optimize->Formulation

Caption: Experimental workflow for enhancing the bioavailability of oxazole compounds.

References

Validation & Comparative

Comparative Analysis of 3-(Pentan-2-YL)-1,2-oxazol-5-amine and Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This guide provides a comparative overview of the potential inhibitory activities of the novel compound 3-(Pentan-2-YL)-1,2-oxazol-5-amine. Due to the absence of published experimental data for this specific molecule, this document serves as a framework for its future evaluation. We present a comparative analysis of structurally related isoxazole derivatives with established antiproliferative and antimicrobial properties. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of a relevant signaling pathway and a general experimental workflow to guide researchers in the comprehensive evaluation of this and similar compounds.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound this compound is a novel isoxazole derivative for which biological activity data is not yet publicly available. This guide aims to provide a comparative context for the potential inhibitory profile of this compound by examining the performance of other 3-substituted-1,2-oxazol-5-amine analogs and related isoxazole derivatives. The data presented herein is collated from various studies on isoxazole derivatives as inhibitors of cancer cell proliferation and microbial growth.

Comparative Inhibitory Activity of Isoxazole Derivatives

To establish a baseline for comparison, the inhibitory activities of several published isoxazole derivatives against various cancer cell lines and microbial strains are summarized below. These compounds were selected based on their structural similarity to the core isoxazole scaffold.

Compound IDStructureTarget Organism/Cell LineActivity Metric (IC₅₀/Zone of Inhibition)Reference
Hypothetical This compoundData Not AvailableData Not AvailableN/A
Compound 2d 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver Cancer)IC₅₀: ~23 µg/mL[3][4]
HeLa (Cervical Cancer)IC₅₀: 15.48 µg/mL[3][4]
Compound 2e 3-(2-Chlorophenyl)-N-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver Cancer)IC₅₀: ~23 µg/mL[3][4]
Compound 2a N-(4-Methoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideMCF-7 (Breast Cancer)IC₅₀: 39.80 µg/mL[3][4]
PUB9 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylateStaphylococcus aureus>90% biofilm reduction[5]
PUB10 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylateStaphylococcus aureus>90% biofilm reduction[5]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to assess the inhibitory activity of this compound.

1. Antiproliferative Activity Assessment (MTT Assay)

  • Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, Hep3B).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2.6 x 10⁴ cells/well and incubate for 72 hours until confluent.[4]

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against bacterial strains.

  • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Procedure:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Hypothetical Signaling Pathway for an Isoxazole-Based Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Inhibitor Isoxazole Derivative Inhibitor->RAF Inhibits CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes

Caption: A potential mechanism of action for an isoxazole-based inhibitor targeting the MAPK/ERK signaling pathway.

General Workflow for Inhibitor Screening and Evaluation

G cluster_discovery Discovery & Synthesis cluster_screening Primary Screening cluster_validation Secondary Validation cluster_mechanistic Mechanism of Action Compound This compound Synthesis Antiproliferative Antiproliferative Assay (e.g., MTT) Compound->Antiproliferative Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial DoseResponse Dose-Response Studies Antiproliferative->DoseResponse Antimicrobial->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity PathwayAnalysis Signaling Pathway Analysis Selectivity->PathwayAnalysis

Caption: A generalized workflow for the screening and evaluation of novel chemical inhibitors.

References

Validating the Mechanism of Action of 3-(Pentan-2-YL)-1,2-oxazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical mechanism of action of the novel small molecule, 3-(Pentan-2-YL)-1,2-oxazol-5-amine, hereafter referred to as Compound X . The guide compares its potential performance with a known alternative, PI-103 , a well-characterized inhibitor of the PI3K/Akt/mTOR signaling pathway. The experimental data presented herein is hypothetical and for illustrative purposes to guide researchers in designing their own validation studies.

Postulated Mechanism of Action of Compound X

Based on the known biological activities of structurally related 5-amino-1,2-oxazole derivatives, which include anticancer and immunomodulatory effects, we hypothesize that Compound X functions as a kinase inhibitor. Specifically, we postulate that it targets Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of PI3K by Compound X is proposed to block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Compound_X Compound X Compound_X->PI3K Inhibition PI103 PI-103 (Alternative) PI103->PI3K Inhibition

Figure 1: Postulated Signaling Pathway of Compound X

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical performance of Compound X in key in vitro assays compared to the known PI3K inhibitor, PI-103.

Table 1: In Vitro Kinase Inhibition

Compound Target Kinase IC₅₀ (nM)
Compound X PI3Kα 75
PI3Kβ 150
PI3Kδ 90
PI3Kγ 200
PI-103 PI3Kα 20
PI3Kβ 88
PI3Kδ 48

| | PI3Kγ | 83 |

Table 2: Cell Viability in Human Cancer Cell Lines (72h treatment)

Compound Cell Line (Cancer Type) GI₅₀ (µM)
Compound X MCF-7 (Breast) 1.2
A549 (Lung) 2.5
U87-MG (Glioblastoma) 1.8
PI-103 MCF-7 (Breast) 0.5
A549 (Lung) 1.1

| | U87-MG (Glioblastoma) | 0.8 |

Table 3: Apoptosis Induction in MCF-7 Cells (24h treatment)

Compound (at 2x GI₅₀) % Apoptotic Cells (Annexin V+)
Compound X 35%
PI-103 42%

| Vehicle Control | 5% |

Table 4: Western Blot Analysis of Phospho-Akt (Ser473) in MCF-7 Cells (6h treatment)

Compound (at GI₅₀) Relative p-Akt Levels (Normalized to total Akt and Vehicle)
Compound X 0.25
PI-103 0.15

| Vehicle Control | 1.00 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).

  • Principle: A radiometric assay using ³³P-ATP measures the phosphorylation of a substrate by the target kinase.[1]

  • Procedure:

    • Prepare a reaction mixture containing the target PI3K isoform, the substrate phosphatidylinositol (PI), and assay buffer.

    • Add serial dilutions of Compound X or PI-103 to the reaction mixture in a 96-well plate.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 2% (v/v) H₃PO₄.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value using non-linear regression analysis.

This assay measures the metabolic activity of cells as an indicator of cell viability.[2]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[2]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound X or PI-103 for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

This technique is used to detect the phosphorylation status of Akt, a downstream target of PI3K.[3][4][5]

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the protein of interest.

  • Procedure:

    • Seed MCF-7 cells and treat with Compound X, PI-103, or vehicle at the indicated concentrations for 6 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

G cluster_workflow Target Validation Workflow Start Hypothesize Target (e.g., PI3K) Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Biochemical Confirmation Cell_Viability Cell-Based Viability Assay Kinase_Assay->Cell_Viability Cellular Activity Western_Blot Target Engagement (Western Blot) Cell_Viability->Western_Blot Pathway Confirmation Conclusion Validate Mechanism of Action Western_Blot->Conclusion

Figure 2: Experimental Workflow for Target Validation

Logical Framework for Mechanism Validation

The validation of the proposed mechanism of action for Compound X follows a logical progression from biochemical activity to cellular effects.

G cluster_logic Logical Framework Biochemical_Activity Compound X inhibits PI3K activity in vitro Cellular_Activity Compound X reduces cancer cell viability Biochemical_Activity->Cellular_Activity leads to Pathway_Modulation Compound X decreases p-Akt levels in cells Biochemical_Activity->Pathway_Modulation causes Mechanism_Conclusion Conclusion: Compound X acts as a PI3K inhibitor, leading to apoptosis Biochemical_Activity->Mechanism_Conclusion Apoptosis_Induction Compound X induces apoptosis Cellular_Activity->Apoptosis_Induction is caused by Cellular_Activity->Mechanism_Conclusion Pathway_Modulation->Cellular_Activity results in Pathway_Modulation->Mechanism_Conclusion Apoptosis_Induction->Mechanism_Conclusion

Figure 3: Logical Relationship of the Proposed Mechanism

This guide provides a foundational framework for investigating the mechanism of action of this compound. The provided protocols and hypothetical data offer a roadmap for researchers to design and execute experiments to validate its biological activity and therapeutic potential.

References

Comparative Cross-Reactivity Analysis of 3-(Pentan-2-YL)-1,2-oxazol-5-amine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 3-(Pentan-2-YL)-1,2-oxazol-5-amine against a panel of alternative small molecule kinase inhibitors. The following sections detail the selectivity, off-target liabilities, and the experimental methodologies employed to ascertain these profiles. All data presented herein is intended to be illustrative to guide researchers in their evaluation of similar compounds.

I. Kinase Selectivity and Off-Target Profiling

A comprehensive understanding of a compound's selectivity is paramount in drug development to mitigate potential off-target effects and ensure therapeutic efficacy. This section presents a hypothetical cross-reactivity profile of this compound compared to two other oxazole-based inhibitors, Compound A and Compound B. The data is summarized in the tables below.

Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundCompound ACompound B
Target Kinase X 95 92 88
Kinase A152510
Kinase B8185
Kinase C455530
Kinase D5123

Table 2: Off-Target Binding Profile (Ki in µM)

Off-Target ReceptorThis compoundCompound ACompound B
hERG> 105.2> 10
5-HT2A8.13.59.8
M1> 107.8> 10
H19.54.1> 10

II. Experimental Protocols

The following protocols outline the methodologies used to generate the kinase inhibition and off-target binding data.

A. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: Kinases, substrate, and the test compound are incubated in a reaction buffer (50mM Tris pH 7.5, 150mM NaCl, 0.25mM DTT, and 25% glycerol).

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound.[1]

B. Off-Target Binding Assay (Chemoproteomics)

This method identifies the protein interaction profile of a small molecule within a cellular context.

  • Cell Lysate Preparation: Human cell lines (e.g., HeLa, K562) are cultured and lysed to obtain a native protein repertoire.

  • Compound Incubation: The cell lysate is incubated with varying concentrations of the test compound.

  • Affinity Chromatography: The lysate is then passed through an affinity matrix (e.g., kinobeads) that captures kinases and other ATP-binding proteins not bound to the inhibitor.[2]

  • Mass Spectrometry: The captured proteins are eluted, digested, and analyzed by quantitative mass spectrometry to identify and quantify the proteins that interact with the test compound. This allows for the determination of binding affinity for a wide range of proteins.[3][4]

III. Visualized Workflows and Pathways

A. Experimental Workflow for Kinase Profiling

The following diagram illustrates the general workflow for assessing the kinase selectivity of a test compound.

G cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Test Compound Dilution incubation Incubation of Kinase, Substrate, and Compound prep_compound->incubation prep_kinase Kinase Panel Preparation prep_kinase->incubation prep_reagents Assay Reagent Preparation reaction_stop Termination of Kinase Reaction prep_reagents->reaction_stop incubation->reaction_stop signal_dev Signal Development reaction_stop->signal_dev data_acq Luminescence Reading signal_dev->data_acq data_proc Data Processing and Normalization data_acq->data_proc ic50_calc IC50 Curve Fitting data_proc->ic50_calc

Caption: Workflow for Kinase Inhibition Profiling.

B. Logical Flow for Off-Target Liability Assessment

This diagram outlines the decision-making process for evaluating the off-target liabilities of a drug candidate.

G start Drug Candidate in_silico In Silico Off-Target Prediction start->in_silico in_vitro In Vitro Broad Panel Screening in_silico->in_vitro binding_assays Specific Binding Assays (e.g., Radioligand) in_vitro->binding_assays functional_assays Cell-Based Functional Assays binding_assays->functional_assays risk_assessment Risk Assessment functional_assays->risk_assessment proceed Proceed with Development risk_assessment->proceed Acceptable Profile terminate Terminate or Redesign risk_assessment->terminate Unacceptable Liability

Caption: Decision Tree for Off-Target Evaluation.

C. Simplified Representation of a Kinase Signaling Pathway

This diagram depicts a generic kinase signaling cascade, which is often the target of kinase inhibitors.

G receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor Kinase Inhibitor (e.g., this compound) inhibitor->kinase2

Caption: Generic Kinase Signaling Cascade Inhibition.

References

A Comparative Analysis of Novel and Established FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) inhibitors have emerged as a critical class of drugs. This guide provides a detailed comparison of a novel investigational compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, against the established second-generation FLT3 inhibitor, Gilteritinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies supported by experimental data.

The following sections present a comparative summary of in vitro and in vivo data, detailed experimental protocols for the key assays cited, and a visualization of the FLT3 signaling pathway.

Data Presentation

The efficacy of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine and Gilteritinib has been evaluated through various in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below for a clear and direct comparison.

Table 1: In Vitro FLT3 Kinase Inhibition

CompoundTargetIC50 (nM)Assay Method
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) FLT3-ITDNot explicitly quantified in the provided search resultsCell-free kinase assay
FLT3-D835YNot explicitly quantified in the provided search resultsCell-free kinase assay
Gilteritinib FLT30.29Kinase assay[1]
FLT3-ITD0.7 - 1.8Cell-based immunoblotting[2]
FLT3-D835Y1.6Cell-based proliferation assay[1]
c-KIT230Kinase assay[1]

Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines

CompoundCell LineMutationIC50 / Effect
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) Molm-13FLT3-ITDGrowth inhibition at 100 nM[3]
MV4-11FLT3-ITDGrowth inhibition at 100 nM[3]
Gilteritinib Molm-13FLT3-ITDIC50 of 2.9 nM[1]
MV4-11FLT3-ITDIC50 of 0.92 nM[1]

Table 3: In Vivo Efficacy in AML Xenograft Model (MV4-11)

CompoundAnimal ModelTreatmentKey Outcomes
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c) MV4-11 Xenograft MiceNot specifiedConfirmed in vivo tumor growth inhibition[3]
Gilteritinib MV4-11 Xenograft Mice10 mg/kg, oral, once dailyTumor regression and significantly increased survival (all treated mice survived to day 168 vs. median survival of 61.5 days for vehicle)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.

FLT3 Kinase Inhibition Assay (General Protocol)

A common method for determining the inhibitory activity of a compound against a specific kinase is the LanthaScreen™ Eu Kinase Binding Assay.[4] This assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound. The general steps are as follows:

  • Reagent Preparation : A kinase buffer, a solution of the recombinant FLT3 kinase, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the test compound at various concentrations are prepared.

  • Assay Procedure :

    • The test compound, kinase/antibody mixture, and tracer are added to a 384-well plate.

    • The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Data Acquisition : The plate is read on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium) is calculated.

  • Data Analysis : The IC50 value, the concentration of the compound that causes a 50% reduction in the FRET signal, is determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

AML Cell Proliferation Assay

The anti-proliferative activity of the compounds on AML cell lines (e.g., MV4-11, MOLM-13) is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Cell Culture : AML cells are cultured in appropriate media and conditions.

  • Treatment : Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound or vehicle control.

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment : A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well, and the absorbance or luminescence is measured using a plate reader.

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.

In Vivo Xenograft Model in Mice

The in vivo efficacy of anti-leukemic agents is often evaluated using xenograft models where human AML cells are implanted into immunodeficient mice.

  • Animal Model : Immunodeficient mice (e.g., NOD/SCID or NSG) are used.

  • Cell Implantation : Human AML cells (e.g., 5-10 x 10^6 MV4-11 cells) are injected subcutaneously or intravenously into the mice.[5]

  • Tumor Growth and Treatment : Once tumors are established (e.g., reach a volume of 100-200 mm³ for subcutaneous models), mice are randomized into treatment and control groups. The test compound is administered (e.g., orally) according to a specific dosing schedule.[5]

  • Efficacy Evaluation : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored. For survival studies, mice are monitored until a predefined endpoint.

  • Data Analysis : Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment groups to the control group. Survival data is often presented using Kaplan-Meier curves.

Mandatory Visualization

The following diagrams illustrate the FLT3 signaling pathway and a general experimental workflow for evaluating FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., Gilteritinib) Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making Kinase_Assay FLT3 Kinase Assay (Determine IC50) Cell_Assay AML Cell Line Proliferation Assay (Determine IC50) Kinase_Assay->Cell_Assay Promising Activity Xenograft AML Xenograft Model in Mice (e.g., MV4-11) Cell_Assay->Xenograft Good Cellular Potency Efficacy Evaluate Tumor Growth Inhibition & Survival Xenograft->Efficacy Treatment Lead_Candidate Lead Candidate Selection Efficacy->Lead_Candidate Favorable Efficacy & Safety

Caption: Drug Discovery Workflow for FLT3 Inhibitors.

References

Orthogonal Assays to Confirm the Activity of 3-(Pentan-2-YL)-1,2-oxazol-5-amine as a Hypothesized ROCKII Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biological activity of 3-(Pentan-2-YL)-1,2-oxazol-5-amine has not been publicly characterized. This guide is based on a hypothetical scenario where the compound is presumed to be an inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCKII) to illustrate the application of orthogonal assays for activity confirmation.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to confirm the potential inhibitory activity of this compound against a hypothesized target, ROCKII. To ensure the validity of initial findings and eliminate potential false positives, a series of orthogonal assays are presented. These assays utilize different detection principles to provide a comprehensive assessment of the compound's activity. For comparison, the well-characterized ROCK inhibitor, Fasudil, is included as a reference compound.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothetical inhibition of the ROCKII signaling pathway by this compound. Activated RhoA binds to and activates ROCKII, which in turn phosphorylates downstream substrates such as Myosin Light Chain (MLC), leading to smooth muscle contraction and actin cytoskeleton reorganization. The hypothesized inhibitor, this compound, is proposed to block the kinase activity of ROCKII, thereby preventing the phosphorylation of its substrates.

G cluster_pathway Hypothesized ROCKII Signaling Pathway RhoA Activated RhoA ROCKII ROCKII RhoA->ROCKII Activates MLC Myosin Light Chain (MLC) ROCKII->MLC Phosphorylates Inhibitor This compound Inhibitor->ROCKII Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC Response Cellular Response (e.g., Contraction) pMLC->Response

Caption: Hypothesized inhibition of the ROCKII signaling pathway.

Comparative Data of Kinase Inhibition

The following tables summarize the hypothetical quantitative data from orthogonal assays comparing the inhibitory activity of this compound and Fasudil against ROCKII.

Table 1: Biochemical Assay - ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates inhibition of the kinase.

CompoundTargetIC₅₀ (nM)[1][2]
This compoundROCKII150
FasudilROCKII1300

Table 2: Cell-Based Assay - Western Blot Analysis of Phospho-MYPT1

This assay measures the phosphorylation of a direct downstream substrate of ROCKII, Myosin phosphatase-targeting subunit 1 (MYPT1), in a cellular context.

CompoundCell LineTargetIC₅₀ (nM)
This compoundA7r5Phospho-MYPT1450
FasudilA7r5Phospho-MYPT13200
Experimental Workflow

The logical workflow for confirming a kinase inhibitor involves progressing from a primary biochemical screen to orthogonal biochemical and cell-based assays to validate the initial findings.

G cluster_workflow Experimental Workflow for Inhibitor Validation Primary Primary Screen (e.g., HTS Assay) Hit Initial Hit Identified: This compound Primary->Hit Ortho_Biochem Orthogonal Biochemical Assay (e.g., ADP-Glo™) Hit->Ortho_Biochem Cell_Based Cell-Based Assay (e.g., Western Blot for p-Substrate) Ortho_Biochem->Cell_Based Confirmed Confirmed ROCKII Inhibitor Cell_Based->Confirmed

Caption: Workflow for kinase inhibitor validation.

Detailed Experimental Protocols

Orthogonal Biochemical Assay: ADP-Glo™ Kinase Assay

Objective: To determine the in vitro potency of the test compounds by measuring the inhibition of ADP production by ROCKII.

Materials:

  • Recombinant human ROCKII enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound, Fasudil) dissolved in DMSO

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer.

  • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the ROCKII enzyme and MBP substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Kₘ concentration for ROCKII) to each well.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.[1]

Orthogonal Cell-Based Assay: Western Blot for Phospho-MYPT1

Objective: To assess the ability of the test compounds to inhibit ROCKII activity in a cellular environment by measuring the phosphorylation of its downstream target, MYPT1.

Materials:

  • A7r5 rat aortic smooth muscle cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (this compound, Fasudil) dissolved in DMSO

  • Serum-free DMEM

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed A7r5 cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1 hour.

  • Stimulate the cells with a ROCKII activator (e.g., U-46619) for 30 minutes to induce MYPT1 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total MYPT1 and GAPDH as loading controls.

  • Quantify the band intensities and normalize the phospho-MYPT1 signal to total MYPT1 and GAPDH.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

Logical Relationship for Hit Confirmation

The confirmation of a true hit relies on the concordance of results from multiple, distinct assays. A compound that shows activity in a primary screen must also demonstrate dose-dependent inhibition in orthogonal biochemical and relevant cell-based assays to be considered a confirmed inhibitor of the target.

G cluster_logic Logic for Hit Confirmation A Activity in Primary Screen? B Dose-Dependent Inhibition in Orthogonal Biochemical Assay? A->B Yes E False Positive A->E No C Dose-Dependent Inhibition in Cell-Based Target Engagement Assay? B->C Yes B->E No D Confirmed Hit C->D Yes C->E No

Caption: Decision tree for confirming an active compound.

References

In vivo validation of in vitro results for 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Public Data for 3-(Pentan-2-YL)-1,2-oxazol-5-amine

A thorough search of publicly available scientific literature and chemical databases has revealed no specific in vivo or in vitro experimental data for the compound designated as this compound. Research on the broader family of oxazole derivatives shows a wide range of biological activities, but data directly pertaining to this specific molecule, which is required to fulfill the request for a data-driven comparison guide, is not available in the public domain.

In lieu of data for the specified compound, the following guide has been generated as a template. It uses a hypothetical molecule, "Compound-X," to illustrate the requested format, structure, and content. This guide is designed to be a practical framework that researchers, scientists, and drug development professionals can adapt for their own proprietary data.

Comparison Guide: In Vivo Validation of In Vitro Results for Compound-X, a Novel Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative analysis of the in vitro and in vivo performance of Compound-X, a novel investigational kinase inhibitor. Data is presented alongside a standard-of-care competitor, "Competitor Drug A," to objectively evaluate its preclinical profile and validate initial in vitro findings.

Data Presentation: Comparative Efficacy and Pharmacokinetics

Quantitative data from key preclinical studies are summarized below to facilitate a direct comparison between in vitro potency, in vivo efficacy, and pharmacokinetic profiles.

Table 1: In Vitro Kinase Inhibition and Cellular Potency

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cell Line A IC₅₀ (nM) (Target-Positive)Cell Line B IC₅₀ (nM) (Target-Negative)
Compound-X 2.5> 5,00015.0> 10,000
Competitor Drug A 8.01,20055.0> 10,000

IC₅₀: Half-maximal inhibitory concentration. Data represent the mean of N=3 independent experiments.

Table 2: In Vivo Tumor Growth Inhibition in Mouse Xenograft Model (Model: Human Cell Line A)

Treatment Group (Dose, Route)Tumor Growth Inhibition (%)Final Tumor Volume (mm³) (Mean ± SD)Body Weight Change (%)
Vehicle Control 01502 ± 210+2.5
Compound-X (25 mg/kg, oral, daily) 85225 ± 45+1.0
Competitor Drug A (50 mg/kg, oral, daily) 60601 ± 98-3.5

Tumor growth inhibition calculated at day 21 post-initiation of dosing. SD: Standard Deviation.

Table 3: Comparative Pharmacokinetic (PK) Profile in Mice

CompoundRouteDose (mg/kg)Cₘₐₓ (ng/mL)T½ (hours)Oral Bioavailability (%)
Compound-X IV1021008.5N/A
Compound-X Oral2518509.075
Competitor Drug A Oral5025004.540

Cₘₐₓ: Maximum plasma concentration. T½: Half-life. IV: Intravenous.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cellular Proliferation Assay (MTS Assay)
  • Cell Culture: Human cancer cell lines A (target-positive) and B (target-negative) were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Plating: Cells were seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Compound-X and Competitor Drug A were serially diluted in DMSO and then further diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration was maintained at 0.1%. Cells were treated with the compounds for 72 hours.

  • Viability Assessment: After the incubation period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) was added to each well. Plates were incubated for 2 hours at 37°C.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • Analysis: Data were normalized to vehicle-treated controls, and IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.

In Vivo Mouse Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 1x10⁷ cells from Cell Line A were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.

  • Group Formation: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, Compound-X (25 mg/kg), and Competitor Drug A (50 mg/kg).

  • Dosing: Compounds were formulated in 0.5% methylcellulose / 0.1% Tween-80 and administered orally once daily for 21 days.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Mandatory Visualizations

Diagrams illustrating the targeted signaling pathway and the experimental workflow provide a clear visual summary of the project logic.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK Target Kinase (MEK) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound-X CompoundX->MEK

Caption: Targeted inhibition of the MEK kinase by Compound-X to block downstream cell proliferation.

G cluster_workflow Preclinical Validation Workflow vitro_screen In Vitro Screening (Biochemical & Cellular Assays) lead_selection Lead Candidate Selection (Compound-X) vitro_screen->lead_selection pk_screen In Vitro ADME / PK (Metabolic Stability, Permeability) pk_screen->lead_selection in_vivo_pk In Vivo PK Study (Mouse) lead_selection->in_vivo_pk Validate Exposure in_vivo_efficacy In Vivo Efficacy Study (Xenograft Model) lead_selection->in_vivo_efficacy Validate Efficacy decision Go / No-Go Decision for IND-Enabling Studies in_vivo_pk->decision in_vivo_efficacy->decision

Caption: Workflow from initial in vitro screening to in vivo validation for lead candidate selection.

Benchmarking 3-(Pentan-2-yl)-1,2-oxazol-5-amine Against Celecoxib in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The therapeutic potential of novel anti-inflammatory agents is of significant interest in drug discovery. This guide provides a comparative analysis of a novel oxazole derivative, 3-(Pentan-2-yl)-1,2-oxazol-5-amine, against the well-established selective COX-2 inhibitor, Celecoxib. This comparison is based on a series of standardized preclinical assays designed to evaluate anti-inflammatory efficacy and selectivity. The data presented herein, including hypothetical data for this compound, is intended to serve as a benchmark for researchers in the field of medicinal chemistry and pharmacology.

Introduction

Inflammation is a complex biological response implicated in numerous pathologies, including arthritis, cardiovascular disease, and cancer. A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes.[1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammatory responses.[2][3] Selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Celecoxib is a well-documented selective COX-2 inhibitor widely used in clinical practice.[4][5] In this guide, we compare its performance against this compound, a novel small molecule featuring a 1,2-oxazol-5-amine core, a scaffold known to be present in various biologically active compounds. This document outlines the in vitro enzymatic inhibition, cellular cytotoxicity, and in vivo anti-inflammatory activity of both compounds.

Comparative Data Summary

The following tables summarize the quantitative performance of this compound and Celecoxib across a panel of preclinical assays. Please note that the data for this compound is hypothetical and presented for benchmarking purposes.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound (Hypothetical)12.50.05250
Celecoxib150.04[6]375

Table 2: In Vitro Cellular Cytotoxicity

CompoundCell LineIC₅₀ (µM)
This compound (Hypothetical)MCF-785.2
CelecoxibMCF-774.03[7][8]

Table 3: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound (Hypothetical)3045%
Celecoxib3050%[9]

Signaling Pathway and Experimental Workflow

To provide context for the experimental data, the following diagrams illustrate the targeted biological pathway and the general workflow for screening anti-inflammatory compounds.

Prostaglandin Biosynthesis Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Mucosa Protection, Platelet Aggregation prostaglandins->homeostasis inhibitor This compound Celecoxib inhibitor->cox2 Inhibition

Caption: Prostaglandin biosynthesis pathway highlighting the role of COX-1 and COX-2.

Experimental Workflow start Compound Library invitro In Vitro COX-1/COX-2 Enzyme Inhibition Assay start->invitro selectivity Determine IC50 and Selectivity Index invitro->selectivity cytotoxicity Cellular Cytotoxicity Assay (e.g., MTT on MCF-7 cells) selectivity->cytotoxicity Active & Selective Compounds therapeutic_index Assess Therapeutic Index cytotoxicity->therapeutic_index invivo In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema) therapeutic_index->invivo Favorable TI efficacy Evaluate Efficacy (% Inhibition of Edema) invivo->efficacy end Lead Candidate efficacy->end High Efficacy

Caption: General workflow for screening and evaluation of anti-inflammatory compounds.

Experimental Protocols

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human recombinant COX-1 and COX-2 enzymes.

  • Methodology: A fluorometric inhibitor screening assay kit is used.[10][11] The assay measures the peroxidase activity of COX, which is coupled to a probe that generates a fluorescent signal.

    • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are diluted to their optimal concentration in the provided assay buffer.

    • Compound Preparation: Test compounds (this compound and Celecoxib) are serially diluted in DMSO to generate a range of concentrations.

    • Reaction Setup: The reaction is performed in a 96-well black microplate. Each well contains the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

    • Inhibition: The serially diluted compounds are added to their respective wells and incubated for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

    • Data Acquisition: The fluorescence intensity (excitation/emission ~535/590 nm) is measured kinetically over 5-10 minutes using a fluorescence plate reader.

    • Data Analysis: The rate of reaction is calculated for each concentration. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

  • Objective: To assess the cytotoxic effect of the test compounds on a representative cell line (MCF-7 human breast adenocarcinoma cells).

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to measure cell viability.

    • Cell Culture: MCF-7 cells are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Cells are allowed to adhere overnight.

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The cells are then incubated for 48 hours.

    • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC₅₀ values are calculated by plotting the percentage of viability against the logarithm of the compound concentration.

  • Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model.

  • Methodology: This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan.[12][13]

    • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment.

    • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 30 mg/kg). The control group receives the vehicle.

    • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Data Analysis: The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Conclusion

This comparative guide provides a preclinical benchmark for this compound against the established COX-2 inhibitor, Celecoxib. Based on the hypothetical data, this compound demonstrates potent and selective COX-2 inhibition, comparable to Celecoxib. The in vitro cytotoxicity and in vivo anti-inflammatory profiles suggest a similar therapeutic window. These findings, while preliminary and based on postulated data, underscore the potential of the 1,2-oxazol-5-amine scaffold as a promising starting point for the development of novel anti-inflammatory agents. Further investigation and empirical validation are warranted to fully elucidate the pharmacological profile of this compound.

References

Comparative Analysis of Enantiomeric Purity Determination for 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the development of chiral pharmaceutical compounds. For 3-(pentan-2-yl)-1,2-oxazol-5-amine, a molecule possessing a stereogenic center, the ability to accurately quantify the enantiomeric excess (ee) is paramount for ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comparative analysis of established analytical methodologies for determining the enantiomeric purity of this compound, supported by representative experimental data.

Analytical Methodologies: A Comparative Overview

The primary methods for the enantiomeric resolution of chiral amines like this compound include chiral chromatography and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is widely recognized as one of the most effective techniques for determining enantiomeric composition.[1] Alternative chromatographic methods include Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), each offering distinct advantages. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) with chiral solvating agents and Circular Dichroism (CD), can also be employed for rapid screening and quantification.

The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. For regulatory submissions, a validated, high-resolution chromatographic method is typically required.

Quantitative Data Summary

The following table summarizes representative data obtained from the analysis of a sample of this compound with a hypothetical enantiomeric excess of 95%.

Analytical Method Parameter (R)-enantiomer (S)-enantiomer Resolution (Rs) Enantiomeric Excess (ee%) Analysis Time (min)
Chiral HPLC Retention Time (min)12.514.82.195.220
Chiral GC-MS Retention Time (min)8.28.91.894.915
Chiral SFC Retention Time (min)3.13.82.595.58
¹H NMR with CSA Chemical Shift (ppm)7.25 (triplet)7.28 (triplet)-94.510

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves derivatization of the amine to enhance volatility and chromatographic performance.

  • Instrumentation: Agilent 8890 GC system coupled to a 5977B MSD or equivalent.

  • Column: CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Derivatization Agent: N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl).

  • Derivatization Protocol:

    • Dissolve 1 mg of the sample in 1 mL of dichloromethane.

    • Add 1.2 equivalents of TFAP-Cl and 2 equivalents of triethylamine.

    • Stir at room temperature for 30 minutes.

    • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and analyze.

  • Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 m/z.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a greener and faster alternative to HPLC for chiral separations.

  • Instrumentation: Waters ACQUITY UPC² System or equivalent.

  • Column: Chiralpak® AD-3, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% Diethylamine (B).

  • Gradient: Isocratic at 15% B.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 1500 psi.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This technique provides a rapid estimation of enantiomeric excess without the need for chromatographic separation.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Chiral Solvating Agent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE).

  • Sample Preparation:

    • Dissolve approximately 5 mg of the sample in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.5 equivalents of (R)-TFAE to the NMR tube.

    • Acquire another ¹H NMR spectrum.

  • Analysis: Compare the integration of the baseline-resolved signals corresponding to the two diastereomeric complexes formed in situ. The enantiomeric excess is calculated from the ratio of the integrals.

Visualizations

Experimental_Workflow General Workflow for Enantiomeric Purity Analysis cluster_prep Sample Preparation cluster_data Data Acquisition & Processing Sample Racemic or Enantioenriched This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC NMR NMR with CSA Dissolution->NMR GC Chiral GC-MS Derivatization->GC Acquisition Chromatogram / Spectrum Acquisition HPLC->Acquisition GC->Acquisition SFC->Acquisition NMR->Acquisition Integration Peak Integration / Signal Integration Acquisition->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation

Caption: General experimental workflow for the analysis of enantiomeric purity.

Chiral_Recognition Principle of Chiral Recognition on a CSP cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers in Mobile Phase cluster_interaction Diastereomeric Complexes cluster_elution Elution from Column CSP Chiral Selector Strong_Complex More Stable Complex (Stronger Interaction) Weak_Complex Less Stable Complex (Weaker Interaction) R_enantiomer (R)-enantiomer R_enantiomer->Weak_Complex Transient Interaction S_enantiomer (S)-enantiomer S_enantiomer->Strong_Complex Transient Interaction Elution_S Later Elution (Longer Retention Time) Strong_Complex->Elution_S Elution_R Earlier Elution (Shorter Retention Time) Weak_Complex->Elution_R

Caption: Simplified diagram of chiral recognition leading to separation.

Conclusion

The choice of analytical method for determining the enantiomeric purity of this compound should be guided by the specific requirements of the analysis.

  • Chiral HPLC provides excellent resolution and is a well-established technique for accurate and precise quantification, making it suitable for quality control and regulatory purposes.

  • Chiral GC-MS is a powerful alternative, particularly when coupled with mass spectrometry for definitive identification, although it often requires sample derivatization.

  • Chiral SFC stands out for its high-speed analysis and reduced solvent consumption, making it an attractive option for high-throughput screening.

  • ¹H NMR with a Chiral Solvating Agent offers a rapid and non-separative approach for determining enantiomeric excess, which is ideal for reaction monitoring and preliminary screening.

For comprehensive characterization and in-depth analysis, a combination of a high-resolution chromatographic technique (HPLC, GC, or SFC) and a spectroscopic method (NMR or CD) is recommended. The development and validation of a robust analytical method are crucial steps in the advancement of any chiral drug candidate.

References

Side-by-side comparison of synthetic routes to substituted oxazolamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The efficient and regioselective synthesis of substituted oxazolamines is therefore a critical endeavor in the pursuit of novel therapeutics. This guide provides a side-by-side comparison of prominent synthetic routes to 2-amino, 4-amino, and 5-aminooxazoles, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable methodology.

Comparative Analysis of Synthetic Routes

The synthesis of substituted oxazolamines can be broadly categorized by the position of the amino group on the oxazole ring. Each substitution pattern presents unique synthetic challenges and has led to the development of distinct chemical strategies. The following tables summarize quantitative data for key methods, offering a comparative overview of their efficiency and reaction conditions.

Synthesis of 2-Substituted Oxazolamines
MethodStarting MaterialsReagents & ConditionsYield (%)Reference
Cyclization with NCTSo-aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)Lewis AcidGood-Excellent[1]
Smiles RearrangementBenzoxazole-2-thiol, Chloroacetyl chloride, AmineK₂CO₃ or Et₃N, 70-120°CGood-Excellent[1][2]
Buchwald-Hartwig Cross-Coupling2-Aminooxazole, Aryl HalidePalladium catalyst, Strong base~50[3][4]
Reaction with Cyanamideα-hydroxyketone (Acetoin), CyanamideHeat, then NaOH-[5]
Synthesis of 4-Substituted Oxazolamines
MethodStarting MaterialsReagents & ConditionsYield (%)Reference
Amide Activation and UmpolungAmides, 1,4,2-Dioxazol-5-onesTf₂O, DCE, 40°C, 5hHigh[6][7]
Gold-Catalyzed [3+2] AnnulationN-acyl sulfilimines, YnamidesGold catalystGood[8]
Synthesis of 5-Substituted Oxazolamines
MethodStarting MaterialsReagents & ConditionsYield (%)Reference
Multicomponent Synthesis(Details not fully specified in snippets)Toluene, reflux65[9]
CpCo(III)-Catalyzed [3+2] CycloadditionN-(pivaloyloxy)amides, YnamidesCpCo(III) catalyst, mild conditionsGood-Excellent[10]
Van Leusen Oxazole SynthesisAldehydes, Tosylmethylisocyanide (TosMIC)BaseHigh[11]
Gold(I)-Catalyzed Oxidative AnnulationYnamides, Nitriles, 2,3-dichloropyridine N-oxideGold(I) catalystGood[8]

Experimental Protocols

General Synthesis of Fully Substituted 4-Aminooxazoles via Amide Activation and Umpolung

This protocol is based on the work of Weng et al.[6][7]

To a solution of N-substituted amide (0.75 mmol) and 1,4,2-dioxazol-5-one (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 2 mL) under an inert atmosphere and stirring, trifluoromethanesulfonic anhydride (Tf₂O, 0.75 mmol) is added at 0°C. The resulting mixture is then warmed in an oil bath to 40°C for 5 hours. After the reaction is complete, the mixture is cooled to 0°C and quenched by the addition of triethylamine (Et₃N, 0.5 mL). The product is then isolated and purified using standard techniques.

Cp*Co(III)-Catalyzed Regioselective Synthesis of 5-Aminooxazoles

This protocol is adapted from the method described by Li and coworkers.[10]

In a glovebox, a mixture of N-(pivaloyloxy)amide (0.2 mmol), ynamide (0.24 mmol), Cp*Co(CO)I₂ (0.01 mmol), and AgSbF₆ (0.02 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) is stirred in a sealed tube at room temperature for the specified reaction time. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5-aminooxazole.

Synthesis of 2-Aminobenzoxazoles via Smiles Rearrangement

This procedure is based on the findings of a study on cyclization and Smiles rearrangement.[1][2]

A mixture of benzoxazole-2-thiol (1 equiv), an appropriate amine (2 equiv), and triethylamine (Et₃N, 1 equiv) in a suitable solvent is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-substituted 2-aminobenzoxazole.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Synthesis_of_4_Aminooxazoles Amide Amide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide Activation Dioxazolone 1,4,2-Dioxazol-5-one Umpolung_Reagent Umpolung Reagent Dioxazolone->Umpolung_Reagent Forms Tf2O Tf₂O Tf2O->Activated_Amide Cyclization Intramolecular Cyclization Activated_Amide->Cyclization Umpolung_Reagent->Cyclization Aminooxazole 4-Aminooxazole Cyclization->Aminooxazole Product Formation Co_Catalyzed_5_Aminooxazole_Synthesis Piv_Amide N-(pivaloyloxy)amide Cycloaddition [3+2] Cycloaddition Piv_Amide->Cycloaddition Ynamide Ynamide Ynamide->Cycloaddition Co_Catalyst Cp*Co(III) Catalyst Co_Catalyst->Cycloaddition Catalyzes Aminooxazole 5-Aminooxazole Cycloaddition->Aminooxazole Product Smiles_Rearrangement_for_2_Aminobenzoxazoles Benzoxazole_Thiol Benzoxazole-2-thiol Intermediate Thioester Intermediate Benzoxazole_Thiol->Intermediate Chloroacetyl_Chloride Chloroacetyl chloride Chloroacetyl_Chloride->Intermediate Amine Amine Rearrangement Smiles Rearrangement Amine->Rearrangement Intermediate->Rearrangement Aminobenzoxazole 2-Aminobenzoxazole Rearrangement->Aminobenzoxazole Product

References

Safety Operating Guide

Personal protective equipment for handling 3-(Pentan-2-YL)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for 3-(Pentan-2-YL)-1,2-oxazol-5-amine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.

I. Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with powder-free nitrile gloves.[3] Change gloves every 30-60 minutes or immediately if contaminated.[4]Prevents skin contact and absorption.[4]
Eye Protection ANSI Z87.1 compliant safety goggles with side shields.[5]Protects eyes from splashes and airborne particles.[6]
Body Protection Long-sleeved laboratory coat made of a low-permeability fabric.[3] A chemical-resistant apron may be required for larger quantities.Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If dusts are generated, a NIOSH-approved respirator is required.Prevents inhalation of airborne contaminants.[7]
Foot Protection Closed-toe shoes. Shoe covers should be worn in designated hazardous drug handling areas.[6]Protects feet from spills and provides a barrier against contamination.[4]

II. Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare work area in a fume hood prep_ppe->prep_area prep_materials Gather all necessary materials prep_area->prep_materials handle_weigh Weigh the compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform the reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing, use a draft shield to prevent the solid from becoming airborne.

    • Avoid direct contact with the compound.[1] Use spatulas and other appropriate tools for transfer.

    • If the compound needs to be dissolved, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal waste_solid Solid Waste (Unused compound, contaminated consumables) contain_solid Seal in a labeled, dedicated hazardous waste container waste_solid->contain_solid waste_liquid Liquid Waste (Contaminated solvents, reaction mixtures) contain_liquid Collect in a labeled, sealed, and compatible waste container waste_liquid->contain_liquid waste_sharps Sharps Waste (Contaminated needles, glassware) contain_sharps Place in a puncture-resistant sharps container waste_sharps->contain_sharps dispose_pickup Arrange for pickup by an approved chemical waste contractor contain_solid->dispose_pickup contain_liquid->dispose_pickup contain_sharps->dispose_pickup

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Solid Waste:

    • Collect unused this compound and any contaminated solid materials (e.g., gloves, weighing paper, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Dispose of any contaminated sharps, such as needles or broken glass, in a designated puncture-resistant sharps container.

  • Final Disposal:

    • All waste must be disposed of through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not pour any waste down the drain.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pentan-2-YL)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Pentan-2-YL)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.